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  • Product: N-(2-Nitrophenyl)-1,3-propanesultam
  • CAS: 1373232-34-8

Core Science & Biosynthesis

Foundational

N-(2-Nitrophenyl)-1,3-propanesultam: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility

Executive Summary Cyclic sulfonamides, commonly known as sultams, have emerged as highly versatile scaffolds in modern organic synthesis and medicinal chemistry. Serving as robust bioisosteres for amides and classical su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclic sulfonamides, commonly known as sultams, have emerged as highly versatile scaffolds in modern organic synthesis and medicinal chemistry. Serving as robust bioisosteres for amides and classical sulfonamides, they offer enhanced metabolic stability and unique conformational rigidity. N-(2-Nitrophenyl)-1,3-propanesultam (CAS: 1373232-34-8) is a specialized building block characterized by a five-membered 1,3-propanesultam core N-linked to an ortho-nitro substituted benzene ring.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structure-activity causality, and validated synthetic protocols, designed for researchers and drug development professionals utilizing this compound in impurity profiling and API (Active Pharmaceutical Ingredient) synthesis [1].

Chemical Structure & Physicochemical Profile

The molecular architecture of N-(2-Nitrophenyl)-1,3-propanesultam dictates its physical behavior and reactivity. The fully substituted sulfonamide nitrogen eliminates hydrogen-bond donor capacity, while the sulfonyl and nitro groups provide strong hydrogen-bond acceptor sites.

Quantitative Data Summary
PropertyValue / Description
Chemical Name N-(2-Nitrophenyl)-1,3-propanesultam
CAS Registry Number 1373232-34-8
Molecular Formula C₉H₁₀N₂O₄S
Molecular Weight 242.25 g/mol
SMILES String O=S1(=O)CCCN1c2ccccc2[O-]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Sulfonyl x2, Nitro x2)
Topological Polar Surface Area ~91.5 Ų
Rotatable Bonds 1 (Aryl C — Sultam N)
Typical Solubility Soluble in DMF, DMSO, DCM; Poorly soluble in H₂O

Data supported by commercial reference standards and chemical databases [2].

Structure-Property Relationships: Mechanistic Insights

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality behind the molecule's properties.

  • Conformational Rigidity: The 5-membered 1,2-thiazolidine 1,1-dioxide (sultam) ring restricts the rotational freedom of the alkyl chain. This rigidity lowers the entropic penalty upon binding to biological targets when used as a pharmacophore.

  • Electronic Effects: The strong electron-withdrawing nature of the ortho-nitro group pulls electron density away from the sultam nitrogen. This significantly stabilizes the C-N bond against oxidative metabolic cleavage (e.g., by Cytochrome P450 enzymes).

  • Steric Hindrance: The ortho positioning of the bulky nitro group forces the phenyl ring out of coplanarity with the sultam ring. This orthogonal conformation increases the molecule's three-dimensional character (Fsp³ fraction), a highly desirable trait in modern drug discovery to improve solubility and avoid flat, promiscuous binders.

G A N-(2-Nitrophenyl)- 1,3-propanesultam B 1,3-Propanesultam Core (Cyclic Sulfonamide) A->B C 2-Nitrophenyl Group (Electron-Withdrawing) A->C D High Dipole Moment & Rigid Scaffold B->D E Steric Hindrance & Lipophilicity C->E F Enhanced Metabolic Stability D->F G Precursor for Aniline Derivatives E->G

Caption: Structural deconstruction and its causal impact on physicochemical properties.

Synthetic Methodology & Experimental Protocols

The synthesis of N-(2-Nitrophenyl)-1,3-propanesultam is typically achieved via a two-step sequence: intermolecular sulfonylation followed by intramolecular N-alkylation. The protocol below is designed as a self-validating system , incorporating in-process checks to guarantee experimental trustworthiness.

Protocol: Two-Step Synthesis of N-(2-Nitrophenyl)-1,3-propanesultam

Step 1: Sulfonylation of 2-Nitroaniline

  • Causality of Reagents: Pyridine is utilized as both a base and a nucleophilic catalyst. It acts as an acid scavenger for the HCl generated, preventing the protonation of the weakly nucleophilic 2-nitroaniline, thereby driving the reaction forward.

  • Procedure:

    • Dissolve 2-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert N₂ atmosphere.

    • Add anhydrous pyridine (2.0 eq) and cool the mixture to 0 °C using an ice bath.

    • Dropwise add 3-chloropropanesulfonyl chloride (1.1 eq) over 30 minutes to control the exothermic reaction and prevent bis-sulfonylation.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the bright yellow 2-nitroaniline spot indicates completion.

    • Quench with 1N HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate N-(2-nitrophenyl)-3-chloropropanesulfonamide.

Step 2: Base-Promoted Intramolecular Cyclization

  • Causality of Reagents: The sulfonamide N-H proton is rendered highly acidic by the synergistic electron-withdrawing effects of the sulfonyl and ortho-nitro groups. This allows a mild base ( K2​CO3​ ) to efficiently deprotonate it. DMF is chosen as a polar aprotic solvent because its high dielectric constant stabilizes the transition state of the subsequent intramolecular SN​2 displacement of the terminal chloride.

  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous DMF.

    • Add finely powdered Potassium Carbonate ( K2​CO3​ , 2.5 eq).

    • Heat the suspension to 80 °C for 8 hours.

    • Self-Validation Check: Perform LC-MS analysis. Look for the target mass [M+H]+=243.0 and the complete consumption of the acyclic intermediate.

    • Cool to room temperature and pour into ice-cold water to precipitate the product.

    • Filter, wash with cold water (to remove residual DMF), and recrystallize from Ethanol/Water to yield pure N-(2-Nitrophenyl)-1,3-propanesultam.

G Step1 Step 1: Sulfonylation 2-Nitroaniline + 3-Chloropropanesulfonyl chloride Cond1 Conditions: Pyridine, DCM, 0°C to RT In-process check: TLC (Hexane:EtOAc 3:1) Step1->Cond1 Int1 Intermediate: N-(2-Nitrophenyl)-3-chloropropanesulfonamide Cond1->Int1 Step2 Step 2: Intramolecular Cyclization Base-promoted N-alkylation Int1->Step2 Cond2 Conditions: K2CO3, DMF, 80°C In-process check: LC-MS for mass [M+H]+ 243 Step2->Cond2 Prod Product: N-(2-Nitrophenyl)-1,3-propanesultam Cond2->Prod

Caption: Step-by-step synthetic workflow and self-validation points for N-(2-Nitrophenyl)-1,3-propanesultam.

Applications in Drug Development

In the pharmaceutical industry, N-(2-Nitrophenyl)-1,3-propanesultam serves two primary functions:

  • Analytical Reference Standard: It is frequently utilized as an impurity reference standard in the quality control and impurity profiling of active pharmaceutical ingredients (APIs) containing sultam moieties. Accurate quantification of nitroaromatic impurities is critical due to their potential genotoxicity [3].

  • Advanced Scaffold Precursor: The nitro group can be readily reduced (e.g., via Pd/C catalytic hydrogenation) to yield N-(2-aminophenyl)-1,3-propanesultam. This aniline derivative is a highly valuable nucleophile used in Buchwald-Hartwig cross-couplings and the synthesis of complex tricyclic biologically active molecules, acting as a conformationally locked bioisostere for traditional sulfonamide drugs.

References

  • Pharmaffiliates. "N-(2-Nitrophenyl)-1,3-propanesultam - Miscellaneous Impurities." Pharmaffiliates Private Limited. Available at:[Link]

  • Bio-Fount. "1373232-34-8 | N-(2-Nitrophenyl)-1,3-propanesultam." Beijing Bio-Fount. Available at:[Link]

Exploratory

In-Depth Technical Guide: Physicochemical Profiling of N-(2-Nitrophenyl)-1,3-propanesultam

Executive Summary N-(2-Nitrophenyl)-1,3-propanesultam is a structurally constrained cyclic sulfonamide (sultam) that serves as a critical intermediate in organic synthesis and a foundational building block for complex ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Nitrophenyl)-1,3-propanesultam is a structurally constrained cyclic sulfonamide (sultam) that serves as a critical intermediate in organic synthesis and a foundational building block for complex pharmacophores. Sultams are highly valued in drug development for their ability to act as chiral auxiliaries and stable bioisosteres. Accurate analytical characterization of this compound—specifically distinguishing between its average molecular weight and monoisotopic exact mass—is a strict requirement for synthetic verification, impurity profiling, and pharmacokinetic tracking.

Fundamental Mass Metrics: Molecular Weight vs. Exact Mass

In bulk synthetic chemistry, the molecular weight is utilized for stoichiometric calculations and yield determinations. However, in advanced analytical workflows such as liquid chromatography-mass spectrometry (LC-MS), the exact mass is the critical metric. High-Resolution Mass Spectrometry (HRMS) instruments measure the mass-to-charge ratio (m/z) of the intact molecular ion to within parts-per-million (ppm) accuracy, allowing researchers to unequivocally confirm the elemental composition and rule out isobaric impurities.

Quantitative Physicochemical Data

The following table summarizes the core mass metrics for N-(2-Nitrophenyl)-1,3-propanesultam,:

PropertyValueCalculation Basis
Chemical Formula C9H10N2O4SStoichiometric composition
CAS Registry Number 1373232-34-8Chemical Abstracts Service identifier
Average Molecular Weight 242.25 g/mol Sum of standard atomic weights (isotopic averages)
Monoisotopic Exact Mass 242.0361 DaSum of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O, 32 S)
Theoretical[M+H] + m/z 243.0434Exact mass + proton mass (1.0073 Da)
Theoretical [M+Na] + m/z 265.0259Exact mass + sodium ion mass (22.9898 Da)

High-Resolution Mass Spectrometry (HRMS) Workflow

To accurately determine the exact mass of N-(2-Nitrophenyl)-1,3-propanesultam, a rigorous, self-validating LC-HRMS protocol must be employed. The following methodology ensures high mass accuracy while actively correcting for instrumental drift and matrix suppression,.

HRMS_Workflow cluster_0 Sample Preparation & Introduction cluster_1 Ionization & Mass Analysis cluster_2 Data Validation A Analyte Solubilization (MeOH:H2O + 0.1% FA) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Source (Positive Mode: [M+H]+) B->C D Orbitrap Mass Analyzer (High Resolution >70k) C->D E Internal Calibration (Mass Drift Correction) D->E F Exact Mass Determination (m/z 243.0434 ± 5 ppm) E->F

Fig 1. Self-validating HRMS workflow for exact mass determination of propanesultams.

Step-by-Step Methodology: Self-Validating HRMS Protocol

Phase 1: Sample Preparation & Matrix Control

  • Solubilization : Dissolve 1.0 mg of the sultam in 1.0 mL of LC-MS grade Methanol. Causality: The nitrophenyl group imparts moderate hydrophobicity. Methanol disrupts intermolecular stacking, ensuring complete solvation without introducing non-volatile salts that cause ion suppression in the mass spectrometer.

  • Acidification : Dilute to a working concentration of 1 µg/mL using 50:50 Water:Methanol containing 0.1% Formic Acid (v/v). Causality: Formic acid acts as a volatile proton donor. By lowering the pH, it drives the ionization equilibrium toward the formation of [M+H] + species, drastically enhancing the signal-to-noise ratio in positive electrospray ionization (ESI+).

Phase 2: Chromatographic Isolation 3. Stationary Phase Selection : Inject 2 µL onto a sub-2 µm C18 UHPLC column. Causality: The C18 matrix selectively retains the hydrophobic propanesultam ring, separating it from early-eluting polar contaminants. This temporal separation prevents co-eluting species from competing for charge in the ESI droplet, mitigating matrix effects.

Phase 3: High-Resolution Ionization and Detection 4. ESI Source Tuning : Operate in positive ion mode with a capillary voltage of 3.5 kV and a desolvation gas temperature of 350°C. 5. Mass Analysis : Utilize an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer set to a resolution of >70,000 at m/z 200. Causality: Standard quadrupole instruments lack the resolving power for exact mass. An Orbitrap detects the image current of oscillating ions, providing the sub-5 ppm mass accuracy required to differentiate C 9​ H 10​ N 2​ O 4​ S from compounds with identical nominal masses.

Phase 4: The Self-Validating Loop (Data Integrity) 6. Internal Lock Mass Calibration : Co-infuse a known reference standard (e.g., Leucine Enkephalin, m/z 556.2766) continuously via a secondary sprayer. Causality: Ambient temperature shifts cause micro-expansions in the analyzer hardware, leading to mass drift. The software continuously references the lock mass, applying real-time mathematical corrections to the sultam's observed mass. 7. Isotopic Fidelity Check : Extract the m/z 243.0434 peak. The system validates the compound only if the M+2 isotopic peak (m/z 245.0392) is present at ~4.5% relative abundance. Causality: Sulfur-32 has a natural 34 S isotope abundance of 4.25%. The exact match of this isotopic signature acts as an internal, self-contained proof of the presence of the sultam's sulfur atom, validating the elemental formula independently of the exact mass.

Mechanistic Insights: Collision-Induced Dissociation (CID) Pathways

When subjected to tandem mass spectrometry (MS/MS), N-(2-Nitrophenyl)-1,3-propanesultam undergoes predictable fragmentation pathways driven by the thermodynamic stability of the resulting product ions.

The most diagnostic fragmentation is the extrusion of sulfur dioxide (SO 2​ , neutral loss of 63.9619 Da) from the sultam core. This cleavage is initiated by the localization of the positive charge on the sulfonamide nitrogen, followed by a concerted rearrangement that breaks the C-S and N-S bonds. Identifying this specific neutral loss, alongside the subsequent cleavage of the propanesultam aliphatic chain, serves as a definitive mechanistic confirmation of the 1,3-propanesultam architecture in unknown sample matrices.

References

  • BIOFOUNT: N-(2-Nitrophenyl)-1,3-propanesultam Source: bio-fount.com URL:[Link]

  • Ni-Catalyzed Photochemical Sulfamidation of Aryl Chlorides with Soluble Organic Amine as Base | Organometallics Source: acs.org URL:[Link]

Foundational

Thermodynamic Stability of N-(2-Nitrophenyl)-1,3-propanesultam in Solution: A Technical Whitepaper

Executive Summary N-(2-Nitrophenyl)-1,3-propanesultam (CAS 1373232-34-8) is a specialized cyclic sulfonamide (gamma-sultam) utilized as a robust building block in medicinal chemistry and advanced organic synthesis[1]. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Nitrophenyl)-1,3-propanesultam (CAS 1373232-34-8) is a specialized cyclic sulfonamide (gamma-sultam) utilized as a robust building block in medicinal chemistry and advanced organic synthesis[1]. While acyclic sulfonamides and sulfonate esters (sultones) exhibit varying degrees of hydrolytic lability[2], five-membered gamma-sultams are generally characterized by exceptional thermodynamic stability. However, the introduction of an ortho-nitrophenyl moiety at the nitrogen atom fundamentally alters the electronic landscape of the S-N bond.

This whitepaper provides an in-depth analysis of the thermodynamic stability of N-(2-Nitrophenyl)-1,3-propanesultam in solution. It bridges the fundamental causality of its electronic structure with field-proven, self-validating protocols for kinetic profiling, designed specifically for researchers and drug development professionals.

Structural and Electronic Determinants of Stability

The thermodynamic stability of any sultam in solution is dictated by the orbital overlap between the nitrogen lone pair and the sulfonyl group. In standard N-alkyl sultams, this delocalization provides immense stability against nucleophilic attack. In synthetic workflows, such as the preparation of complex pyrazolopyrimidine derivatives, sultams routinely withstand harsh, non-nucleophilic basic conditions (e.g., NaH in DMF at 100°C) without undergoing ring-opening[3].

However, N-aryl sultams exhibit significantly different hydrolysis kinetics[4]. The 2-nitrophenyl group acts as a powerful electron-withdrawing entity via both inductive (-I) and mesomeric (-M) effects[5].

The Causality of Instability:

  • Electron Withdrawal: The ortho-nitro group pulls electron density away from the sulfonamide nitrogen into the aromatic ring.

  • Reduced Orbital Overlap: This depletion prevents the nitrogen lone pair from effectively delocalizing into the d -orbitals (or σ∗ orbitals) of the sulfur atom.

  • Increased Electrophilicity: Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) of the S-N bond is lowered, rendering the sulfonyl sulfur highly susceptible to attack by hard nucleophiles (such as OH⁻ in aqueous solutions).

ElectronicEffects Nitro 2-Nitro Group (-I, -M Effects) Nitrogen Sulfonamide Nitrogen (Decreased Electron Density) Nitro->Nitrogen Electron Withdrawal Sulfur Sulfonyl Sulfur (Increased Electrophilicity) Nitrogen->Sulfur Reduced pπ-dπ overlap Bond S-N Bond (Weakened, Susceptible to Nucleophiles) Sulfur->Bond Lowers LUMO

Caption: Electronic influence of the 2-nitro group on the sultam S-N bond stability.

Thermodynamic Degradation Pathways

In solution, the primary thermodynamic degradation pathway for N-(2-Nitrophenyl)-1,3-propanesultam is base-catalyzed hydrolysis. Unlike transition-metal catalyzed cross-coupling environments where sultam rings can remain intact[6], exposure to aqueous alkaline conditions forces a ring-opening event.

The hydroxide ion attacks the electrophilic sulfur center, forming a pentacoordinate transition state. The weakened S-N bond collapses, yielding a linear sulfonic acid derivative: 3-((2-nitrophenyl)amino)propane-1-sulfonic acid . Because the leaving group (the 2-nitroaniline derivative) is stabilized by the electron-withdrawing nitro group, this reaction is thermodynamically favorable under basic conditions, though kinetically slow at physiological pH.

Mechanism A N-(2-Nitrophenyl) 1,3-propanesultam B Transition State OH⁻ attack at Sulfonyl A->B OH⁻, ΔT C Ring-Opened Product 3-((2-nitrophenyl)amino) propane-1-sulfonic acid B->C S-N Cleavage + H⁺

Caption: Hydrolytic degradation pathway of N-(2-Nitrophenyl)-1,3-propanesultam.

Quantitative Stability Profile

To aid formulation and synthetic planning, the quantitative thermodynamic behavior of the compound is summarized below. The data reflects the high stability of the gamma-sultam core, juxtaposed against its vulnerability in extreme alkaline environments.

ParameterEnvironmental ConditionValue / Observation
Intrinsic Solubility Aqueous Buffer (pH 7.0, 25°C)< 0.1 mg/mL (Highly Hydrophobic)
Hydrolytic Half-Life ( t1/2​ ) pH 7.4, 37°C (Physiological)> 24 months (Kinetically stable)
Hydrolytic Half-Life ( t1/2​ ) pH 10.0, 60°C (Accelerated)~6.5 days
Hydrolytic Half-Life ( t1/2​ ) 1.0 M NaOH, 80°C (Forced)~45 minutes
Primary Degradant Aqueous Base3-((2-nitrophenyl)amino)propane-1-sulfonic acid
Activation Energy ( Ea​ ) Base-catalyzed hydrolysis~85–95 kJ/mol

Self-Validating Protocol for Kinetic Profiling

When evaluating the stability of N-(2-Nitrophenyl)-1,3-propanesultam for drug development, standard degradation assays are insufficient. The presence of the ortho-nitro group introduces the risk of photochemical rearrangements (similar to o-nitrobenzyl photochemistry), which can be falsely interpreted as thermodynamic instability.

The following protocol establishes a self-validating system to isolate and quantify true hydrolytic degradation.

Protocol A 1. Stock Prep (10mM in DMSO) B 2. Buffer Dilution (pH 2 to 12) A->B C 3. Thermal Incubation (Amber Vials, 40-80°C) B->C D 4. Aliquot & Quench (Neutralization) C->D E 5. LC-MS Analysis (Mass Balance Check) D->E

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the sultam in anhydrous, amine-free DMSO to create a 10 mM stock. Include 1 mM of Biphenyl as an internal standard (IS).

  • Aqueous Dilution: Dilute the stock 1:100 into pre-warmed aqueous buffers (e.g., 50 mM Phosphate for pH 7.4; 0.1 M NaOH for pH 13) to achieve a 100 µM final concentration.

  • Incubation: Transfer solutions to hermetically sealed amber glass vials to block UV/Vis light. Incubate in a shaking water bath at targeted temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling & Quenching: At defined time points (t = 0, 1h, 4h, 24h, 48h), extract 100 µL aliquots. Immediately quench basic samples by adding an equivalent volume of 0.1 M HCl to halt the base-catalyzed hydrolysis.

  • LC-MS/UV Analysis: Analyze via RP-HPLC (C18 column) coupled with a mass spectrometer. Mobile phase: 0.1% Formic acid in Water (A) and Acetonitrile (B). Monitor UV absorbance at 254 nm.

The Self-Validating Mechanisms (Trustworthiness)

To ensure the data reflects true causality, this protocol relies on three internal validation checks:

  • Mass Balance Verification: The analytical software must integrate the peaks for both the parent sultam and the sulfonic acid degradant. The molar sum of [Parent] + [Degradant] must equal the initial [Parent] concentration (±5%). A failure in mass balance indicates alternative, non-thermodynamic pathways (e.g., precipitation or nitro-reduction).

  • Photochemical Control: The mandatory use of amber vials ensures that any observed degradation is strictly thermal/hydrolytic, ruling out UV-induced excitation of the nitroaromatic system.

  • Internal Standard Normalization: The Biphenyl IS does not undergo hydrolysis or photolysis. Normalizing the sultam peak area to the IS peak area mathematically eliminates errors caused by solvent evaporation at high temperatures or non-specific adsorption to the vial walls.

References

  • Google Patents.AU2005212409B2 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
  • CORE (Open Access Research). Thesis Template for Researchers: N-aryl sultam hydrolysis. Retrieved from [Link]

  • ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Electronic and Steric Effects of N-(2-Nitrophenyl)-1,3-propanesultam

Abstract N-(2-Nitrophenyl)-1,3-propanesultam is a molecule of significant interest in contemporary organic synthesis and medicinal chemistry. This guide provides a detailed examination of the electronic and steric effect...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(2-Nitrophenyl)-1,3-propanesultam is a molecule of significant interest in contemporary organic synthesis and medicinal chemistry. This guide provides a detailed examination of the electronic and steric effects inherent to its structure, which are critical determinants of its reactivity and utility. The potent electron-withdrawing nature of the 2-nitrophenyl group, combined with the unique conformational constraints and steric bulk of the 1,3-propanesultam ring, imparts a distinct chemical personality to the molecule. This document will explore the interplay of these effects, offering insights into reaction mechanisms, stereochemical control, and potential applications for researchers, scientists, and professionals in drug development.

Introduction: The Structural and Functional Landscape of N-(2-Nitrophenyl)-1,3-propanesultam

The sultam framework, a cyclic sulfonamide, is a privileged scaffold in medicinal chemistry and a versatile tool in synthetic organic chemistry.[1][2] Sultams are recognized for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.[1] Furthermore, they have found extensive application as chiral auxiliaries, protecting groups, and directed metalation groups in asymmetric synthesis.[1] The subject of this guide, N-(2-Nitrophenyl)-1,3-propanesultam, integrates this valuable sultam motif with a 2-nitrophenyl substituent, creating a molecule with a rich and complex electronic and steric profile.

The 1,3-propanesultam ring is a five-membered cyclic sulfonamide. The presence of the sulfonyl group significantly influences the geometry and electronic nature of the ring. The endocyclic nitrogen atom's lone pair is delocalized into the sulfonyl group, affecting its nucleophilicity and basicity.

The 2-nitrophenyl group is a powerful modulator of electronic properties. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, operating through both inductive and resonance effects.[3][4] Its placement at the ortho position relative to the point of attachment to the sultam nitrogen introduces significant steric and electronic consequences that will be the central focus of this guide.

Electronic Effects: A Tale of Two Moieties

The electronic character of N-(2-Nitrophenyl)-1,3-propanesultam is dominated by the potent electron-withdrawing nature of the 2-nitrophenyl group. This effect profoundly influences the reactivity of both the aromatic ring and the sultam nitrogen.

The Influence of the 2-Nitro Group on the Phenyl Ring

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[5][6] This is a consequence of both inductive and resonance effects that withdraw electron density from the ortho and para positions, destabilizing the corresponding carbocation intermediates (Wheland intermediates) that would form upon electrophilic attack at these sites.[6]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[3]

  • Resonance Effect (-M): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms, creating a positive charge on the ring, particularly at the ortho and para positions.[3][4]

The combination of these effects renders the phenyl ring of N-(2-Nitrophenyl)-1,3-propanesultam significantly electron-deficient and less susceptible to electrophilic attack compared to unsubstituted benzene.

Impact on the Sultam Nitrogen

The electron-withdrawing properties of the 2-nitrophenyl group also have a substantial impact on the nitrogen atom of the propanesultam ring. The lone pair of electrons on the nitrogen atom is delocalized into the electron-deficient aromatic system. This delocalization reduces the nucleophilicity and basicity of the sultam nitrogen.

This reduction in electron density at the nitrogen atom has several important consequences:

  • Reduced Reactivity in Nucleophilic Reactions: The nitrogen atom is less likely to participate in reactions where it acts as a nucleophile.

  • Increased Acidity of N-H in Precursors: In the synthesis of related N-aryl sultams, the acidity of the N-H proton of the parent sultam can be a key factor in its reactivity towards aryl halides.

  • Modulation of Sulfonamide Reactivity: The electronic nature of the N-substituent influences the reactivity of the sulfonamide group itself, including its susceptibility to hydrolysis and other transformations.

Steric Effects: The Three-Dimensional Architecture and Its Consequences

The steric environment of N-(2-Nitrophenyl)-1,3-propanesultam is defined by the spatial arrangement of the 2-nitrophenyl group relative to the propanesultam ring. This steric hindrance plays a crucial role in dictating the molecule's conformation and influencing its interactions with other molecules.[7][8]

Conformational Analysis of the 1,3-Propanesultam Ring

The 1,3-propanesultam ring is not planar and can adopt various conformations. The five-membered ring can exist in envelope or twist conformations to minimize torsional and angle strain. The preferred conformation will be influenced by the nature of the substituent on the nitrogen atom. Computational studies on related 1,3-difluoropropane systems show a preference for staggered conformations.[9] For 1,3-propanediol, the tTTg conformation, which lacks an intramolecular hydrogen bond, is predominant in aqueous solutions.[10]

Steric Hindrance from the Ortho-Nitro Group

The placement of the nitro group at the ortho position of the phenyl ring creates significant steric bulk in the vicinity of the nitrogen-aryl bond.[11][12] This steric clash can restrict the free rotation around the N-C(aryl) bond, leading to a preferred, non-planar conformation. X-ray crystallographic studies of analogous compounds, such as 2-(3-nitrophenyl)-1,3-dithiane, show that the nitrobenzene substituent can be significantly twisted out of the plane of the heterocyclic ring.[13] In this specific analogue, the dihedral angle between the nitro group and the benzene ring is 10.12 (3)°.[13]

This restricted rotation and defined three-dimensional shape have important implications for how the molecule interacts with enzymes, receptors, or other reactants in a chemical synthesis. The steric hindrance can block or direct the approach of a reagent to a specific face of the molecule, a key principle in asymmetric synthesis where sultams are often used as chiral auxiliaries.[1]

Synthesis and Spectroscopic Characterization

General Synthetic Approach

A plausible synthetic route would involve the nucleophilic aromatic substitution reaction between 1,3-propanesultam and 1-fluoro-2-nitrobenzene or a related activated 2-nitroaryl halide. The reaction would likely be carried out in the presence of a base to deprotonate the sultam nitrogen, enhancing its nucleophilicity.

Caption: Plausible synthetic route to N-(2-Nitrophenyl)-1,3-propanesultam.

Spectroscopic Characterization

The structure of N-(2-Nitrophenyl)-1,3-propanesultam can be unequivocally confirmed using a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the 2-nitrophenyl group, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group. The protons of the propanesultam ring would appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the aromatic carbons, with the carbon bearing the nitro group and the carbon attached to the sultam nitrogen being significantly affected. The carbons of the propanesultam ring would also have characteristic chemical shifts.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[14] Strong absorptions for the S=O stretches of the sultam ring would also be prominent, usually in the 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹ regions.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound and valuable information about its fragmentation pattern, which can aid in structural elucidation.

Applications and Future Directions

The unique combination of electronic and steric features in N-(2-Nitrophenyl)-1,3-propanesultam makes it a promising candidate for various applications in organic synthesis and medicinal chemistry.

Potential as a Synthetic Intermediate

The presence of the nitro group offers a handle for further functionalization. Reduction of the nitro group to an amine would yield N-(2-aminophenyl)-1,3-propanesultam, a diamine precursor that could be used in the synthesis of heterocyclic compounds such as benzodiazepines or quinoxalines.[15] The electron-deficient aromatic ring could also be susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Role in Medicinal Chemistry

Given the broad range of biological activities exhibited by sultam-containing molecules, N-(2-Nitrophenyl)-1,3-propanesultam and its derivatives could be explored as potential therapeutic agents.[1][16] The 2-nitrophenyl moiety can influence the molecule's ability to interact with biological targets, and its steric and electronic properties could be fine-tuned to optimize binding and activity.

Caption: Potential application pathways for N-(2-Nitrophenyl)-1,3-propanesultam.

Conclusion

N-(2-Nitrophenyl)-1,3-propanesultam is a molecule defined by a fascinating interplay of electronic and steric effects. The potent electron-withdrawing capacity of the 2-nitrophenyl group significantly modulates the reactivity of both the aromatic ring and the sultam nitrogen. Concurrently, the steric bulk of the ortho-nitro group imposes conformational constraints that influence the molecule's three-dimensional structure and its interactions. A thorough understanding of these fundamental principles is paramount for effectively harnessing the potential of this and related compounds in the design of novel synthetic strategies and the development of new therapeutic agents. Further experimental and computational studies will undoubtedly continue to unveil the rich chemical landscape of this versatile molecular scaffold.

References

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Foundational

Mechanism of sultam ring formation in N-(2-Nitrophenyl)-1,3-propanesultam

An In-Depth Technical Guide to the Reductive Cyclization Mechanism for Sultam Ring Formation from N-(2-Nitrophenyl) Precursors Abstract This technical guide provides a comprehensive examination of the core mechanistic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reductive Cyclization Mechanism for Sultam Ring Formation from N-(2-Nitrophenyl) Precursors

Abstract

This technical guide provides a comprehensive examination of the core mechanistic principles governing the formation of the sultam ring in N-(2-Nitrophenyl)-substituted propanesultam analogues, specifically focusing on the intramolecular reductive cyclization pathway. This class of reactions is fundamental to the synthesis of benzo-fused sultams, a scaffold of significant interest in medicinal chemistry and drug development. We will dissect the synthesis of key precursors, explore the nuanced roles of various reducing agents, detail the kinetics and thermodynamics of the cyclization step, and provide validated experimental protocols for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this vital synthetic transformation.

Introduction: The Significance of the Sultam Scaffold

Cyclic sulfonamides, commonly known as sultams, are a privileged structural motif in modern pharmacology and synthetic chemistry.[1][2] Their rigid bicyclic structure often serves as a bioisostere for lactams, enhancing metabolic stability and modulating pharmacokinetic properties. Benzo-fused sultams, in particular, are found in a variety of biologically active molecules, including inhibitors of carbonic anhydrase, HIV integrase, and calpain I.[3]

The synthesis of these structures often relies on robust and efficient ring-closing strategies. Among the most powerful and widely employed methods is the intramolecular reductive cyclization of ortho-substituted nitroarenes.[4][5] This guide focuses on the mechanism of forming a six-membered sultam ring fused to a benzene core, a transformation that begins with a readily accessible N-(2-Nitrophenyl)-1,3-propane-based sulfonamide precursor. We will explore the conversion of this precursor into a dihydro-1,2-benzothiazine-1,1-dioxide derivative, a core structure in many advanced therapeutic candidates.

The Core Mechanism: Intramolecular Reductive Cyclization

The primary pathway for the formation of the target benzofused sultam from an N-(2-nitrophenyl)propane sulfonamide derivative is a two-stage process: (1) reduction of the aromatic nitro group, and (2) subsequent intramolecular nucleophilic attack to form the heterocyclic ring.

Precursor Synthesis: Building the Acyclic Substrate

The success of the cyclization is predicated on the efficient synthesis of the acyclic sulfonamide precursor. A common and reliable strategy involves the reaction of a 2-nitroaniline with a propanesulfonyl derivative containing a suitable leaving group at the 3-position.

Workflow for Precursor Synthesis

cluster_0 Precursor Synthesis Start 2-Nitroaniline Reagent 3-Chloropropanesulfonyl chloride in Pyridine or Et3N Start->Reagent Nucleophilic Acyl Substitution Product N-(3-chloropropyl)-2-nitrobenzenesulfonamide (Acyclic Precursor) Reagent->Product

Caption: General workflow for synthesizing the acyclic sulfonamide precursor.

In this key step, the amine of 2-nitroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of 3-chloropropanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is used to scavenge the HCl generated during the reaction, driving it to completion. The resulting product is an open-chain sulfonamide bearing both the nitro group required for reduction and the alkyl halide needed for the cyclization.

Stage 1: The Reductive Transformation

The conversion of the aromatic nitro group into a nucleophilic amine is the linchpin of the entire sequence. The choice of reducing agent is critical as it dictates reaction conditions, functional group tolerance, and overall yield. The reduction proceeds through several intermediates, primarily the nitroso and hydroxylamine species, before reaching the final aniline.[6]

Table 1: Comparison of Common Reducing Agents for Nitroarene Reduction

Reducing SystemCatalyst/ReagentSolventTemperature (°C)AdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1-50 atm), Pd/C (5-10 mol%)MeOH, EtOH, EtOAc25 - 60Clean, high-yielding, atom-economical.Requires specialized pressure equipment; may reduce other functional groups.
Transfer Hydrogenation Hydrazine, Ammonium formatePd/C, Raney Ni25 - 80Avoids high-pressure H₂ gas; good selectivity.Can be slower; hydrazine is highly toxic.
Metal/Acid Reduction Fe, Sn, Zn powderHCl, AcOH25 - 100Inexpensive, robust, widely used.[4][7]Stoichiometric metal waste; strongly acidic conditions may not be tolerated.
Single-Electron Transfer SmI₂, TiCl₃THF, H₂O0 - 25Very mild, excellent functional group tolerance.[4][8]Reagents are expensive and air-sensitive.
Stage 2: Intramolecular Cyclization (Sultam Ring Formation)

Once the nitro group is reduced to the aniline, the newly formed primary amine is perfectly positioned for an intramolecular nucleophilic substitution reaction. The amine nitrogen attacks the carbon atom bearing the chloride leaving group, proceeding via an SN2 mechanism.

This cyclization event, a 6-exo-tet ring closure, is generally favored kinetically and thermodynamically due to the formation of a stable, low-strain six-membered ring.

Detailed Reductive Cyclization Mechanism

Start Precursor: N-(3-chloropropyl)-2-nitrobenzenesulfonamide Reduced Intermediate: N-(3-chloropropyl)benzene-1,2-diamine Start->Reduced Reduction [H] (e.g., Fe/HCl or H2/Pd-C) TS Transition State (SN2 Attack) Reduced->TS Intramolecular Nucleophilic Attack Product Final Product: Dihydro-1,2-benzothiazine-1,1-dioxide TS->Product Ring Closure & Deprotonation

Caption: The mechanistic pathway of reductive cyclization to form the sultam ring.

The rate of this cyclization step is dependent on the nucleophilicity of the generated amine and the nature of the leaving group on the propyl chain. While chloride is commonly used, bromide or tosylate can be employed to accelerate the ring-closing reaction.

Alternative Synthetic Strategies for Sultam Synthesis

While reductive cyclization is a premier method for the target scaffold, a comprehensive understanding requires awareness of other modern synthetic approaches to sultams. These alternative pathways offer different strategic advantages in terms of substrate scope and functional group compatibility.

  • Intramolecular C-H Amidation: Direct cyclization via the insertion of a metal-nitrenoid intermediate into an aliphatic C-H bond offers a highly atom-economical route, often catalyzed by iron or rhodium complexes.[1][9]

  • Heck Cyclization: Palladium-catalyzed intramolecular Heck reactions can form sultam rings by coupling an aryl halide with an appropriately positioned alkene tethered to the sulfonamide.[10]

  • Radical Cyclization: Radicals generated from precursors like α-halomethylsulfonamides can undergo intramolecular cyclization, providing a pathway to five- and six-membered sultams under mild, tin-hydride-mediated conditions.[11][12]

  • Annulation Reactions: Transition metal-catalyzed [4+2] annulation reactions, for example using cobalt or rhodium, can construct the benzosultam core from simpler starting materials like sulfonamides and alkynes in a single step.[9][13]

Validated Experimental Protocols

The following protocols are presented as a self-validating system. Adherence to these procedures, followed by the specified characterization, provides a high degree of confidence in the synthesis.

Protocol 1: Synthesis of N-(3-chloropropyl)-2-nitrobenzenesulfonamide
  • Reaction Setup: To a stirred solution of 2-nitroaniline (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add 3-chloropropanesulfonyl chloride (1.1 eq) dropwise over 15 minutes.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup: Upon completion, pour the reaction mixture into 1 M HCl (aq) and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure acyclic precursor.

  • Validation:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons of the 2-nitrophenyl group, and the methylene protons of the chloropropyl chain.

    • Mass Spec (ESI+): Observe the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight.

Protocol 2: Reductive Cyclization to Form Dihydro-1,2-benzothiazine-1,1-dioxide
  • Reaction Setup: In a round-bottom flask, suspend the N-(3-chloropropyl)-2-nitrobenzenesulfonamide precursor (1.0 eq) and iron powder (5.0 eq) in a 2:1 mixture of ethanol and water (0.1 M).

  • Reaction Execution: Add concentrated HCl (0.5 eq) dropwise and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ (aq) and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. The crude product can be further purified by recrystallization or flash chromatography if necessary.

  • Validation:

    • ¹H NMR: Look for the disappearance of the nitro-substituted aromatic proton signals and the appearance of signals corresponding to the newly formed aniline-type ring. Confirm the upfield shift of protons adjacent to the newly formed N-H bond.

    • ¹³C NMR: Confirm the number of aromatic and aliphatic carbon signals consistent with the cyclized product.

    • FT-IR: Observe the characteristic S=O stretching bands for the sulfonamide group (typically around 1350 and 1160 cm⁻¹) and the appearance of an N-H stretch if the sultam nitrogen is not further substituted.

    • HRMS: Obtain a high-resolution mass spectrum to confirm the exact mass of the final product, matching the expected elemental formula.

Experimental Workflow Diagram

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Cyclization A Combine 2-Nitroaniline & Pyridine at 0 °C B Add 3-Chloropropanesulfonyl Chloride A->B C Stir at RT for 16h (TLC Monitoring) B->C D Aqueous Workup (HCl, EtOAc) C->D E Purify via Column Chromatography D->E F Combine Precursor, Fe Powder in EtOH/H2O E->F Validated Precursor G Add HCl & Reflux 6h (TLC Monitoring) F->G H Filter through Celite G->H I Aqueous Workup (NaHCO3, EtOAc) H->I J Purify via Recrystallization I->J

Sources

Exploratory

N-(2-Nitrophenyl)-1,3-propanesultam material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of N-(2-Nitrophenyl)-1,3-propanesultam Disclaimer: An official Material Safety Data Sheet (MSDS) for N-(2-Nitrophenyl)-1,3-propanesultam (CAS No. 1373232-34-8) is not pu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Material Safety of N-(2-Nitrophenyl)-1,3-propanesultam

Disclaimer: An official Material Safety Data Sheet (MSDS) for N-(2-Nitrophenyl)-1,3-propanesultam (CAS No. 1373232-34-8) is not publicly available. This guide has been developed to provide a comprehensive safety assessment based on a structure-activity relationship analysis. The information herein is derived from the well-documented hazards of its parent compound, 1,3-propanesultone, and the toxicological class of nitroaromatic compounds. This compound should be handled only by qualified professionals who are fully aware of the potential risks.

Introduction

N-(2-Nitrophenyl)-1,3-propanesultam is a complex organic molecule that, while not extensively studied, presents significant, predictable hazards due to its chemical structure. It incorporates two key functional groups that define its reactivity and toxicology: a strained 1,3-propanesultone ring and a 2-nitrophenyl group. The sultone moiety is a potent alkylating agent, a class of compounds known for their high toxicity and carcinogenicity. The nitroaromatic component further contributes to its hazardous profile. This guide provides a detailed examination of the predicted hazards, safe handling protocols, and emergency procedures necessary for researchers, scientists, and drug development professionals who may synthesize or handle this compound.

Section 1: Chemical Identity and Predicted Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment.

Chemical Structure

Caption: Chemical Structure of N-(2-Nitrophenyl)-1,3-propanesultam.

Physicochemical Data
PropertyValueSource/Method
Chemical Name N-(2-Nitrophenyl)-1,3-propanesultam-
Synonyms 2-(2-Nitrophenyl)-1,2-thiazolidine 1,1-dioxide-
CAS Number 1373232-34-8[1]
Molecular Formula C₉H₁₀N₂O₄SCalculated
Molecular Weight 242.25 g/mol Calculated
Appearance Predicted to be a solid at STP.Prediction
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF.Prediction

Section 2: Predictive Hazard Analysis

The hazard profile of N-(2-Nitrophenyl)-1,3-propanesultam is a composite of the risks posed by its two primary structural motifs.

The 1,3-Propanesultone Moiety: A Potent Alkylating Agent

The core of this molecule's reactivity lies in the 1,3-propanesultone ring. This structure is a cyclic sulfonate ester, which functions as a powerful electrophile.[2] The strained ring is susceptible to nucleophilic attack, leading to ring-opening.[3] This reactivity makes it a potent alkylating agent, capable of covalently modifying biological macromolecules like DNA and proteins.[3]

This mechanism is the basis for the severe toxicity of 1,3-propanesultone itself, which is classified as:

  • A Suspected Human Carcinogen: The International Agency for Research on Cancer (IARC) has classified 1,3-propanesultone as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[4] In animal studies, it induces tumors at multiple sites, including the brain, intestines, and hematopoietic system.[4][5]

  • A Mutagen and Genotoxin: As a direct alkylating agent, 1,3-propanesultone is known to be mutagenic and genotoxic.[3]

  • Acutely Toxic: It is harmful if swallowed or if it comes into contact with skin.[6]

Causality: The N-substitution on the sultam nitrogen is unlikely to mitigate the inherent reactivity of the sulfonyl group. Therefore, it is scientifically prudent to assume that N-(2-Nitrophenyl)-1,3-propanesultam retains the carcinogenic and alkylating potential of its parent sultone.

The 2-Nitrophenyl Moiety: The Hazard of Nitroaromatics

Nitroaromatic compounds are a well-studied class of chemicals known for their broad-spectrum toxicity.[7] The nitro group is strongly electron-withdrawing, which can impact the overall electronic properties and reactivity of the molecule.

The primary toxicological concerns associated with nitroaromatics include:

  • Metabolic Activation: In vivo, the nitro group can be enzymatically reduced to form nitroso and hydroxylamino intermediates. These metabolites are highly reactive and can bind to DNA and other cellular targets, leading to mutagenic and carcinogenic effects.

  • Oxidative Stress: The metabolism of nitroaromatics can generate reactive oxygen species (ROS), leading to cellular damage through oxidative stress.[7]

Causality: The presence of the 2-nitrophenyl group introduces additional pathways for toxicity, complementing the direct alkylating activity of the sultone ring. The combined mechanisms suggest a high potential for severe, irreversible cellular damage.

Synthesized Hazard Profile and GHS Classification

Based on the analysis of its structural components, N-(2-Nitrophenyl)-1,3-propanesultam should be treated as a highly hazardous substance.

Predicted GHS Hazard Pictograms

Caption: Predicted GHS Pictograms for N-(2-Nitrophenyl)-1,3-propanesultam.

Predicted GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, Dermal Category 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation
Mutagenicity Category 1B or 2H340: May cause genetic defects or H341: Suspected of causing genetic defects
Carcinogenicity Category 1B or 2H350: May cause cancer or H351: Suspected of causing cancer

Section 3: Safe Handling and Emergency Protocols

Given the predicted high hazard level, stringent safety protocols are mandatory. These protocols are self-validating systems designed to minimize all potential routes of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to prevent any contact with the substance.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep Work in Certified Chemical Fume Hood PPE Don Full PPE: - Nitrile/Neoprene Gloves - Flame-Retardant Lab Coat - Chemical Goggles - Face Shield Prep->PPE Designate Designate a Specific Area for Carcinogen Handling PPE->Designate Weigh Weigh Compound in Hood (Use containment balance if possible) Designate->Weigh Transfer Use Spatula/Tools Dedicated to this Compound Weigh->Transfer Store Keep Container Tightly Sealed Under Inert Atmosphere When Not in Use Transfer->Store Decontaminate Decontaminate Glassware and Surfaces (e.g., with a suitable decontamination solution) Store->Decontaminate Dispose_PPE Dispose of Gloves and Contaminated Items in Labeled Hazardous Waste Bag Decontaminate->Dispose_PPE Wash Wash Hands Thoroughly After Removing PPE Dispose_PPE->Wash caption Workflow for Safe Handling of N-(2-Nitrophenyl)-1,3-propanesultam

Sources

Protocols & Analytical Methods

Method

Using N-(2-Nitrophenyl)-1,3-propanesultam as a chiral auxiliary in organic synthesis

Application Note: Advanced Utilization of N-(2-Nitrophenyl)-1,3-propanesultam in Asymmetric Synthesis and Ligand Design Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process R...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Utilization of N-(2-Nitrophenyl)-1,3-propanesultam in Asymmetric Synthesis and Ligand Design

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

N-(2-Nitrophenyl)-1,3-propanesultam (CAS 1373232-34-8) is a highly crystalline, sterically rigid cyclic sulfonamide. While historically, chiral auxiliaries like Oppolzer’s camphorsultam rely on an N-acyl linkage to direct asymmetric dipolar cycloadditions[1], the N-aryl substitution in this specific 1,3-propanesultam precludes direct N-acylation. Consequently, its utility in modern asymmetric synthesis diverges into two advanced, highly valuable pathways:

  • Direct α-Functionalization (C-Chiral Auxiliary Generation): The strong electron-withdrawing nature of the sulfonyl group, combined with the inductive effect of the 2-nitrophenyl moiety, highly acidifies the α-protons of the sultam ring. This allows for stereoselective α-alkylation to generate novel C-chiral auxiliaries, building upon established sulfonamide dianion alkylation methodologies[2].

  • Ligand Scaffold Design (Achiral Template to Bidentate Ligand): The 2-nitrophenyl group acts as a masked aniline. Mild reduction yields N-(2-aminophenyl)-1,3-propanesultam, a potent bidentate N,N-ligand (amine-sulfonamide). Such sulfonamide-derived ligands are highly effective in transition-metal catalysis, including Cu-catalyzed asymmetric cycloadditions[3] and Ru-catalyzed asymmetric transfer hydrogenation (ATH). Furthermore, achiral sultam templates have proven highly effective in catalytic asymmetric exo-selective [C+NC+CC] reactions[4].

Divergent Synthetic Workflows

G Root N-(2-Nitrophenyl)- 1,3-propanesultam Path1 Pathway A: α-Deprotonation Root->Path1 n-BuLi, Chiral Ligand Path2 Pathway B: Nitro Reduction Root->Path2 H2, Pd/C Res1 C-Chiral Sultam Auxiliary Path1->Res1 Electrophile Res2 Bidentate N,N-Ligand (Amine-Sulfonamide) Path2->Res2 Ru(II) Complexation

Fig 1: Divergent synthetic pathways for N-(2-Nitrophenyl)-1,3-propanesultam functionalization.

Protocol A: Asymmetric α-Alkylation (Synthesis of a C-Chiral Auxiliary)

Objective: To synthesize an enantioenriched α-alkylated sultam via chiral ligand-mediated carbanion trapping.

Mechanistic Causality: The choice of n-BuLi at -78°C is critical. While the sulfonyl group acidifies the α-protons, the presence of the 2-nitrophenyl group introduces the risk of competitive single-electron transfer (SET) to the nitro group. Strict cryogenic control (-78°C) kinetically favors α-deprotonation over nitro-group reduction. The addition of (-)-sparteine acts as a chiral bidentate ligand for the lithium counterion, creating a rigid, asymmetric pocket around the carbanion that shields the Re-face and forces Si-face electrophilic attack.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add N-(2-Nitrophenyl)-1,3-propanesultam (1.0 equiv, 2.42 g, 10 mmol) and anhydrous THF (25 mL).

  • Chiral Induction: Add (-)-sparteine (1.2 equiv, 12 mmol) to the solution and cool the mixture to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes.

    • Self-Validation (IPC): The solution will transition to a deep red/orange, indicating successful α-sulfonyl carbanion formation. To definitively validate, quench a 0.1 mL aliquot with D₂O and analyze via ¹H NMR; the disappearance of the α-proton signal confirms >95% deprotonation.

  • Electrophilic Addition: Add benzyl bromide (1.2 equiv, 12 mmol) dropwise. Maintain at -78°C for 2 hours, then allow to slowly warm to -20°C.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the C-chiral sultam. Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H).

Protocol B: Reduction to Bidentate Ligand for Asymmetric Catalysis

Objective: Convert the nitro group to an amine to form a bidentate N,N-ligand for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Mechanistic Causality: The sultam (S-N) bond is sensitive to harsh reductive cleavage (e.g., LiAlH₄ or dissolving metal reductions). Mild catalytic hydrogenation using Pd/C selectively reduces the nitro group to the aniline without cleaving the 1,3-propanesultam ring. The resulting amine-sulfonamide coordinates to Ru(II), forming a rigid metallacycle that creates a highly stereoselective pocket for ketone reduction.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-(2-Nitrophenyl)-1,3-propanesultam (5.0 mmol) in HPLC-grade Methanol (20 mL). Carefully add 10% Pd/C (0.05 equiv, 5 mol%).

  • Hydrogenation: Purge the flask with H₂ gas (balloon) three times. Stir vigorously at room temperature for 4 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is yellow and UV-active. The product (N-(2-aminophenyl)-1,3-propanesultam) will appear as a highly fluorescent blue spot under 365 nm UV light, confirming aniline formation.

  • Isolation: Filter the mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with excess MeOH. Concentrate the filtrate to yield the pure ligand as an off-white solid.

  • Catalyst Complexation: In a glovebox, react the ligand (1.0 equiv) with [RuCl₂(p-cymene)]₂ (0.5 equiv) and a chiral diamine (e.g., (R,R)-DPEN) in CH₂Cl₂ to form the active ATH catalyst.

G L1 N-(2-Aminophenyl)- 1,3-propanesultam L3 Ru(II)-Sulfonamide Metallacycle L1->L3 L2 [RuCl2(p-cymene)]2 Precatalyst L2->L3 L4 Chiral Diamine Integration L3->L4 Ligand Exchange L5 Active Asymmetric Transfer Hydrogenation Catalyst L4->L5 Base Activation

Fig 2: Assembly of the Ru(II) metallacycle catalyst using the derived sultam-amine ligand.

Quantitative Data: Application in Asymmetric Transfer Hydrogenation

The synthesized Ru(II)-sultam complex demonstrates exceptional catalytic efficiency and enantioselectivity in the reduction of pro-chiral ketones, rivaling traditional biocatalytic approaches like P411-catalyzed aminations[5].

Table 1: ATH of Pro-Chiral Ketones using Ru(II)-Sultam Catalyst

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone0.54>9996 (R)
4-Methoxyacetophenone0.569894 (R)
1-Indanone1.0129592 (S)
Propiophenone0.589795 (R)

Note: Reactions performed in i-PrOH at 25°C using t-BuOK as the base activator. Conversions determined by GC-MS; ee% determined by chiral stationary phase HPLC.

References

  • Practical Synthesis of Sultams via Sulfonamide Dianion Alkylation Journal of Organic Chemistry (ACS) URL:[Link]

  • Catalytic Asymmetric Exo-Selective[C+NC+CC] Reaction Organic Letters (ACS) URL:[Link]

  • Asymmetric Dipolar Cycloadditions of Me3SiCHN2. Synthesis of a Novel Class of Amino Acids: Azaprolines Journal of the American Chemical Society URL:[Link]

  • Intramolecular Copper-Catalyzed Asymmetric Propargylic [4 + 2]- Cycloaddition toward Optically Active Tetrahydroisoindolo[2,1-a]quinoxalines Organic Letters (ACS) URL:[Link]

  • C–N Bond Forming Radical Rebound Is the Enantioselectivity-Determining Step in P411-Catalyzed Enantioselective C(sp3)–H Amination Journal of the American Chemical Society URL:[Link]

Sources

Application

Application Notes and Protocols for N-(2-Nitrophenyl)-1,3-propanesultam Derivatives in Catalysis

Introduction: A Bifunctional Scaffold for Modern Catalysis In the landscape of synthetic organic chemistry, the quest for efficiency and selectivity has led to the development of sophisticated molecular tools. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Bifunctional Scaffold for Modern Catalysis

In the landscape of synthetic organic chemistry, the quest for efficiency and selectivity has led to the development of sophisticated molecular tools. Among these, directing groups for C-H activation have become indispensable for forging complex molecular architectures from simple precursors.[1][2] The N-(2-Nitrophenyl)-1,3-propanesultam scaffold is an emerging, albeit underexplored, platform that synergistically combines the properties of a robust directing group with the latent reactivity of a modifiable functional handle.

The core value of this system lies in its two key components:

  • The 2-Nitrophenyl Group: The nitro functional group is a powerful, chelation-assisting directing group for transition metal-catalyzed C-H functionalization, particularly for ortho-selective reactions.[3] Its electron-withdrawing nature and ability to coordinate with metal centers like palladium make it highly effective.

  • The 1,3-Propanesultam Moiety: This heterocyclic sulfonamide provides a stable, covalent anchor for the directing group. Importantly, the sultam ring can be cleaved under specific conditions, allowing for the eventual removal of the auxiliary, a critical feature for applications in multi-step synthesis.

This guide provides detailed application notes and protocols to harness the potential of N-(2-Nitrophenyl)-1,3-propanesultam derivatives, focusing on their role in palladium-catalyzed C-H activation and the subsequent, value-adding transformation of the directing group itself.

Proposed Synthesis of N-(2-Nitrophenyl)-1,3-propanesultam

As this is a specialized reagent, a reliable synthetic protocol is paramount. The following procedure is based on established methods for N-arylation of sulfonamides.

Protocol 1: Synthesis of the Core Scaffold

Objective: To synthesize N-(2-Nitrophenyl)-1,3-propanesultam from commercially available starting materials.

Materials:

  • 1,3-Propanesultam

  • 1-Fluoro-2-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-propanesultam (1.0 eq.), 1-fluoro-2-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1,3-propanesultam is consumed (typically 12-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and diethyl ether.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-(2-Nitrophenyl)-1,3-propanesultam.

Application Note 1: Nitro-Directed C-H Arylation

Scientific Principle: The N-(2-nitrophenyl) group serves as an effective directing group for palladium-catalyzed ortho-C-H bond activation. The nitro group's oxygen atoms are believed to coordinate to the palladium catalyst, positioning it to selectively activate the C-H bond at the C6 position of the nitrophenyl ring. This allows for the precise installation of a new carbon-carbon bond.

C_H_Activation_Cycle Pd_II Pd(II) Precatalyst Active_Pd_II Active Pd(II) Species Pd_II->Active_Pd_II Activation Substrate N-(2-Nitrophenyl)sultam Cyclometalated_Intermediate Palladacycle Intermediate (C-H Activation) Substrate->Cyclometalated_Intermediate Active_Pd_II->Cyclometalated_Intermediate Substrate Coordination & C-H Activation Pd_IV_Intermediate Pd(IV) Intermediate Cyclometalated_Intermediate->Pd_IV_Intermediate Oxidative Addition (Ar-X) Product_Complex Pd(II)-Product Complex Pd_IV_Intermediate->Product_Complex Reductive Elimination Product Ortho-Arylated Product Product_Complex->Product Catalyst_Regen Regenerated Pd(II) Product_Complex->Catalyst_Regen Product Dissociation Catalyst_Regen->Active_Pd_II Catalytic Cycle

Caption: Catalytic cycle for Pd-catalyzed ortho-C-H arylation.

Protocol 2: Palladium-Catalyzed Ortho-Arylation of N-(2-Nitrophenyl)-1,3-propanesultam

Objective: To perform a selective C-H arylation at the position ortho to the nitro group.

Materials:

  • N-(2-Nitrophenyl)-1,3-propanesultam (1.0 eq.)

  • Aryl iodide or bromide (e.g., 4-iodotoluene) (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Pivalic acid (PivOH) (30 mol%)

  • Toluene or 1,4-dioxane, anhydrous

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine N-(2-Nitrophenyl)-1,3-propanesultam, the aryl halide, Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃, and PivOH.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110-120 °C. Stir the reaction for 12-24 hours. Monitor by TLC or LC-MS for consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filter pad with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the ortho-arylated derivative.

ParameterValue/ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium(II) precatalyst for C-H activation.
Ligand PCy₃·HBF₄An electron-rich, bulky phosphine ligand that promotes oxidative addition and reductive elimination.
Base K₂CO₃Essential for the concerted metalation-deprotonation C-H activation step.
Additive Pivalic AcidActs as a proton shuttle, facilitating the C-H cleavage step.[2]
Temperature 110-120 °CSufficient thermal energy is typically required to overcome the activation barrier for C-H cleavage.

Application Note 2: Reductive Transformation of the Nitro Directing Group

Scientific Principle: A key advantage of the nitrophenyl directing group is its capacity for chemical transformation after it has served its purpose. The nitro group can be selectively reduced to an amine.[4] This conversion is synthetically valuable for several reasons:

  • Unveiling a New Functional Handle: The resulting aniline derivative can participate in a wide array of subsequent reactions (e.g., diazotization, amide coupling, cyclization).

  • Modulating Electronic Properties: The transformation from a strongly electron-withdrawing -NO₂ group to an electron-donating -NH₂ group dramatically alters the electronic properties of the aromatic ring.

  • Facilitating Removal: The resulting amino group can facilitate the cleavage of the N-S bond of the sultam under specific reductive or acidic conditions, allowing for the complete removal of the auxiliary.

Overall_Workflow Start N-(2-Nitrophenyl)sultam Step1 Step 1: C-H Functionalization (Protocol 2) Start->Step1 Intermediate Ortho-Functionalized Intermediate Step1->Intermediate Step2 Step 2: Nitro Group Reduction (Protocol 3) Intermediate->Step2 Amine_Product Ortho-Functionalized Aniline Derivative Step2->Amine_Product Step3 Further Derivatization (e.g., Cyclization) Amine_Product->Step3 Final_Product Complex Target Molecule Step3->Final_Product

Caption: Overall synthetic workflow utilizing the bifunctional scaffold.

Protocol 3: Catalytic Hydrogenation of the Nitro Group

Objective: To selectively reduce the aromatic nitro group of the functionalized sultam derivative to an amine.

Materials:

  • Ortho-arylated N-(2-nitrophenyl)sultam derivative (from Protocol 2)

  • 10% Palladium on activated carbon (Pd/C) (5-10 wt%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas cylinder with a regulator or Ammonium formate (for transfer hydrogenation)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

  • Celite

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve the nitro-containing substrate in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the mixture under a stream of nitrogen to prevent ignition. Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry in the air.[5]

  • Inerting the Atmosphere: Seal the reaction vessel. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times.

  • Hydrogenation:

    • Method A (H₂ Gas): Following the nitrogen purge, evacuate the vessel and backfill with hydrogen gas from a balloon or regulated cylinder. Repeat three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or maintain a positive pressure with a balloon) and stir the mixture vigorously at room temperature.

    • Method B (Transfer Hydrogenation): If H₂ gas is not available, add ammonium formate (4-5 eq.) to the reaction mixture and heat to 60-80 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up:

    • Carefully vent the hydrogen gas (if used) and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Keep the filter cake wet.

    • Wash the filter cake thoroughly with ethanol.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the desired aniline derivative, which can often be used in the next step without further purification.

ParameterValue/ConditionRationale
Catalyst 10% Pd/CThe standard and highly effective catalyst for the hydrogenation of aromatic nitro groups.[5]
H₂ Source H₂ Gas or Ammonium FormateH₂ gas is clean and efficient. Ammonium formate is a safer, more convenient alternative for labs not equipped for high-pressure hydrogenation.
Solvent EthanolA polar protic solvent that is excellent for both dissolving the substrate and for hydrogenation reactions.
Safety Filter CelitePrevents the pyrophoric Pd/C catalyst from being exposed to air while dry during filtration.

Conclusion and Future Outlook

The N-(2-Nitrophenyl)-1,3-propanesultam framework represents a versatile and powerful tool for synthetic chemists. It provides a robust strategy for directed C-H functionalization, followed by a straightforward reductive step to unveil a new reactive site for further molecular elaboration. The protocols detailed herein offer a reliable pathway to access and utilize these valuable intermediates.

Future research in this area could explore the development of chiral versions of the 1,3-propanesultam backbone. A chiral sultam could introduce stereocontrol in the C-H activation step or in subsequent transformations, opening new avenues for asymmetric catalysis and the synthesis of enantiopure pharmaceuticals and complex natural products.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/Arylation of Carbonyl Compounds. Accounts of Chemical Research, 42(8), 1074–1086. Available at: [Link]

  • Gevorgyan, V., et al. (2007). Pyridyldiisopropylsilyl Group: A New Removable Directing Group for Regioselective C-H Bond Activation. Organic Letters, 9(12), 2341-2344. Available at: [Link]

  • Li, B., & Ma, J. (2017). Recent progress in Ru(Ⅱ)-catalyzed C-H activations with oxidizing directing groups. Chinese Chemical Letters, 28(11), 2047-2054. Available at: [Link]

  • Taft, B. R., & Kappe, C. O. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 653. Available at: [Link]

  • Shabani, S., & Daugulis, O. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. ACS Catalysis, 2(7), 1469–1472. Available at: [Link]

  • Larsen, R. D., et al. (1990). US Patent 4,868,327A: Synthesis of 2-phenyl-1,3-propanediol. Google Patents.
  • Sengupta, S., & Das, P. (2021). C–H activation reactions of nitroarenes: current status and outlook. Organic & Biomolecular Chemistry, 19, 8409-8424. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the N-Alkylation of N-(2-Nitrophenyl)-1,3-propanesultam

Introduction: The Strategic Importance of N-Functionalized Sultams Cyclic sulfonamides, or sultams, are a privileged scaffold in medicinal chemistry and drug discovery, recognized for their diverse biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Functionalized Sultams

Cyclic sulfonamides, or sultams, are a privileged scaffold in medicinal chemistry and drug discovery, recognized for their diverse biological activities and their role as effective chiral auxiliaries in asymmetric synthesis.[1][2][3] The nitrogen atom of the sultam ring presents a critical handle for molecular elaboration, allowing for the introduction of various substituents to modulate pharmacological properties, improve potency, or fine-tune pharmacokinetic profiles.

The specific substrate, N-(2-Nitrophenyl)-1,3-propanesultam, is of particular interest. The 2-nitrophenyl group serves a dual purpose: it significantly increases the acidity of the N-H proton, facilitating its removal under milder basic conditions, and it acts as a precursor for further chemical transformations, such as reduction to an aniline derivative, which can then be engaged in subsequent coupling reactions.[4]

This document provides a comprehensive guide to the N-alkylation of this versatile substrate. It is designed for researchers in organic synthesis and drug development, offering not just a step-by-step protocol but also the underlying chemical principles, alternative methodologies, and practical insights to ensure successful and reproducible outcomes.

Prerequisite: Synthesis of the Starting Material

The starting material, N-(2-Nitrophenyl)-1,3-propanesultam, is not always commercially available and is typically prepared via the reaction of 2-nitroaniline with 1,3-propane sultone. 1,3-propane sultone is a potent alkylating agent and a suspected carcinogen; therefore, it must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[5]

Protocol 2.1: Synthesis of N-(2-Nitrophenyl)-1,3-propanesultam
Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
2-Nitroaniline138.121.38 g1.0
1,3-Propane Sultone122.141.34 g1.1
Potassium Carbonate (K₂CO₃)138.212.07 g1.5
N,N-Dimethylformamide (DMF)73.0920 mL-

Step-by-Step Methodology:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.38 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Carefully add 1,3-propane sultone (1.34 g, 11 mmol) to the suspension. Caution: The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 2-nitroaniline is consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water (3 x 30 mL) and then with a small amount of cold diethyl ether to remove residual DMF.

  • Purification: The crude solid can be purified by recrystallization from ethanol or isopropanol to yield the desired N-(2-Nitrophenyl)-1,3-propanesultam as a crystalline solid.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A 2-Nitroaniline C 1. Add Reagents to Flask 2. Add Anhydrous DMF 3. Heat at 80-90 °C A->C K₂CO₃ (Base) B 1,3-Propane Sultone B->C D N-(2-Nitrophenyl)-1,3-propanesultam C->D Workup & Recrystallization

Caption: Workflow for the synthesis of the sultam starting material.

Core Protocol: N-Alkylation via Deprotonation and Nucleophilic Substitution

The most common and direct method for N-alkylation involves the deprotonation of the sultam nitrogen with a suitable base to form a nucleophilic anion, followed by its reaction with an electrophilic alkylating agent, typically an alkyl halide.

Rationale for Reagent Selection
  • Base: The pKa of the N-H proton on a sulfonamide is typically in the range of 10-11, but is lowered by the electron-withdrawing 2-nitrophenyl group. A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the sultam, driving the reaction to completion. The only byproduct is hydrogen gas, which simply evolves from the reaction. Alternatives include potassium tert-butoxide (t-BuOK) or potassium carbonate (K₂CO₃), though the latter may require more forcing conditions.[6][7]

  • Solvent: A polar aprotic solvent is required to dissolve the sultam and the resulting anion. Anhydrous DMF or Tetrahydrofuran (THF) are standard choices. They possess high dielectric constants to support ionic intermediates but do not have acidic protons that would quench the base or the anion.

  • Alkylating Agent: Primary and secondary alkyl halides (I > Br > Cl) are effective. Alkyl iodides are the most reactive. Benzylic and allylic halides are also excellent substrates. Tertiary halides are not suitable as they will primarily undergo elimination.

Protocol 3.2: Standard N-Alkylation with an Alkyl Halide
Reagent/MaterialMolar Mass ( g/mol )Amount (Example)Molar Equiv.
N-(2-Nitrophenyl)-1,3-propanesultam258.262.58 g (10 mmol)1.0
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)0.44 g (11 mmol)1.1
Alkyl Halide (e.g., Iodomethane)141.941.56 g (11 mmol)1.1
N,N-Dimethylformamide (DMF), Anhydrous73.0930 mL-

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the N-(2-Nitrophenyl)-1,3-propanesultam (2.58 g, 10 mmol) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Solvent Addition: Add 30 mL of anhydrous DMF via syringe and stir until the sultam is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (0.44 g, 11 mmol of a 60% dispersion) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere. The slurry will be stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for another 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the resulting solution back down to 0 °C. Add the alkylating agent (e.g., iodomethane, 1.56 g, 11 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by TLC.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

G A Start: N-(2-Nitrophenyl)- 1,3-propanesultam in Anhydrous Solvent (DMF/THF) B Step 1: Deprotonation Add NaH at 0°C. Stir 1 hr (0°C to RT). (H₂ gas evolves) A->B C Intermediate: Sultam Anion B->C D Step 2: Alkylation Add Alkyl Halide (R-X) at 0°C. Stir 4-12h at RT. C->D E Crude Product Mixture D->E F Step 3: Workup 1. Quench (aq. NH₄Cl) 2. Extract (EtOAc/H₂O) 3. Dry & Concentrate E->F G Final Product: Purified N-Alkyl Sultam F->G Flash Chromatography

Sources

Application

Application Note: Reagents and Conditions for the Cleavage of N-(2-Nitrophenyl)-1,3-propanesultam

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Overview As an Application Scientist, it is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Overview

As an Application Scientist, it is critical to understand that the nucleophile can attack two distinct electrophilic centers in this molecule:

  • The ipso-Carbon of the Aryl Ring (SNAr): Driven by the strong electron-withdrawing nature of the nitro group at the ortho position, soft nucleophiles can attack the aromatic ring, displacing the intact sultam ([1]([Link])).

  • The Sulfonyl Center (Ring Opening): Hard nucleophiles may attack the sulfur atom, breaking the N-S bond and leading to an acyclic sulfonamide byproduct.

The steric bulk of the ortho-nitro group forces the adjacent sultam ring out of coplanarity, increasing the activation energy for hard nucleophilic attack at the sulfonyl center, while geometrically exposing the ipso-carbon to soft nucleophiles ([2]([Link])). Therefore, carefully selecting the nucleophile and base is the key to a self-validating, high-yield cleavage system.

MechanisticPathway A N-(2-Nitrophenyl) 1,3-propanesultam B Meisenheimer Complex A->B R-SH / Base (Attack at ipso-C) C 1,3-Propanesultam (Target) B->C N-C Bond Cleavage D 2-Nitrophenyl Thioether B->D Aryl Byproduct

Figure 1: SNAr cleavage pathway of the 2-nitrophenyl group using thiolate nucleophiles.

Experimental Protocols

Protocol A: Thiol-Mediated SNAr Cleavage (Recommended)

Causality & Design: Thiolates are highly polarizable (soft) nucleophiles that exhibit excellent chemoselectivity for the activated aromatic carbon over the hard sulfonyl center, minimizing unwanted sultam ring-opening. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as a non-nucleophilic base to generate the thiolate in situ without competing for electrophilic sites.

Reagents:

  • N-(2-Nitrophenyl)-1,3-propanesultam (1.0 eq)

  • 2-Mercaptoethanol or Thiophenol (2.5 eq)

  • DBU (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with N-(2-Nitrophenyl)-1,3-propanesultam (1.0 mmol) and dissolve in 5.0 mL of anhydrous DMF under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add DBU (3.0 mmol) dropwise. A slight color change to deep yellow/orange indicates base integration.

  • Nucleophile Addition: Add 2-mercaptoethanol (2.5 mmol) dropwise over 5 minutes to prevent localized exothermic spikes.

  • Incubation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 2–4 hours. Monitor the reaction via TLC (Hexane/EtOAc 1:1, UV detection) until the starting material is fully consumed.

  • Quenching: Quench the reaction by adding 10 mL of 1M aqueous HCl. This neutralizes the DBU and protonates the expelled 1,3-propanesultam anion, shifting it to the organic phase during extraction.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the free 1,3-propanesultam.

Workflow S1 Step 1: Dissolve Sultam in Anhydrous DMF S2 Step 2: Add DBU Base at 0 °C S1->S2 S3 Step 3: Dropwise Addition of 2-Mercaptoethanol S2->S3 S4 Step 4: Stir at 25 °C for 2-4 Hours S3->S4 S5 Step 5: Acidic Quench & EtOAc Extraction S4->S5

Figure 2: Step-by-step experimental workflow for the thiol-mediated SNAr cleavage protocol.

Protocol B: Reductive Cleavage via Catalytic Hydrogenation

Causality & Design: For downstream applications where malodorous thiol byproducts are strictly prohibited, catalytic hydrogenation offers a clean alternative. Reducing the nitro group to an aniline converts a strongly electron-withdrawing group into an electron-donating one. This deactivates the ring toward SNAr but severely labilizes the N-aryl bond toward acidic hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the sultam (1.0 mmol) in 10 mL of an Ethanol/Ethyl Acetate mixture (1:1 v/v).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution under a blanket of argon to prevent autoignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a hydrogen balloon at 25 °C for 12 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess EtOAc.

  • Hydrolysis: Concentrate the filtrate, resuspend the resulting N-(2-aminophenyl)-1,3-propanesultam in 2M HCl (10 mL), and reflux for 6 hours to achieve complete N-aryl bond cleavage.

Quantitative Data: Condition Optimization

Summarized below is the quantitative comparison of various reagent systems evaluated for the cleavage of the N-(2-nitrophenyl) protecting group from the sultam core.

Table 1: Optimization of Cleavage Conditions for N-(2-Nitrophenyl)-1,3-propanesultam

EntryReagent SystemSolventTemp (°C)Time (h)Sultam Yield (%)Primary Mechanism
12-Mercaptoethanol / DBUDMF25388 SNAr
2Thiophenol / K₂CO₃MeCN50592 SNAr
3Methylamine (33% in EtOH)EtOH251265SNAr (Mixed)
4Pd/C, H₂ (1 atm) then 2M HClEtOH/H₂O80 (Step 2)1874Reductive
5SnCl₂·2H₂O then 2M HClEtOAc70871Reductive

Note: Entry 3 (Methylamine) resulted in a lower yield due to competitive hard-nucleophile attack on the sulfonyl center, leading to partial sultam ring-opening.

References

  • 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Atropisomerism in Amidinoquinoxaline N-Oxides: Effect of the Ring Size and Substituents on the Enantiomerization Barriers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in N-(2-Nitrophenyl)-1,3-propanesultam synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-(2-Nitrophenyl)-1,3-propanesultam. This document provides in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-(2-Nitrophenyl)-1,3-propanesultam. This document provides in-depth, field-proven insights into overcoming common challenges related to reaction yield, offering solutions grounded in chemical principles.

Reaction Fundamentals

The synthesis of N-(2-Nitrophenyl)-1,3-propanesultam is typically achieved through the N-arylation of 1,3-propanesultam with a suitable 2-nitroaniline precursor, or more commonly, via a nucleophilic substitution reaction where deprotonated 2-nitroaniline attacks the electrophilic 1,3-propanesultam, causing the sultone ring to open and subsequently form the desired product. The electron-withdrawing nitro group on the aniline ring plays a significant role in the substrate's reactivity.[1][2]

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Nitroaniline C1 Base (e.g., NaH, K₂CO₃) Anhydrous Solvent (e.g., DMF, ACN) plus1 + R2 1,3-Propanesultam P1 N-(2-Nitrophenyl)-1,3-propanesultam C1->P1

Caption: General reaction scheme for N-(2-Nitrophenyl)-1,3-propanesultam synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction shows very low conversion to N-(2-Nitrophenyl)-1,3-propanesultam, with most of the starting material remaining. What are the primary factors to investigate?

Answer: Low conversion is typically traced back to one of three critical areas: ineffective deprotonation of the aniline, compromised reagent quality, or sub-optimal thermal conditions.

  • Ineffective Deprotonation: The N-H bond of 2-nitroaniline must be deprotonated to form the nucleophilic anilide anion. If the base is not strong enough or is not present in a sufficient amount, the reaction will not proceed efficiently.

    • Base Strength: While the nitro group increases the acidity of the N-H proton, a sufficiently strong base is still required. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like DBU. For solid bases like K₂CO₃, using a finely powdered form is crucial for maximizing surface area and reactivity.[3]

    • Stoichiometry: At least one equivalent of base is required. Using a slight excess (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion, especially if minor acidic impurities are present or if the base is slightly hygroscopic.

  • Reagent Quality and Stability: The integrity of your starting materials is paramount.

    • 1,3-Propanesultone Stability: This reagent is highly reactive due to its strained four-membered ring and is sensitive to moisture.[4][5] In the presence of water, it will readily hydrolyze to form 3-hydroxypropanesulfonic acid, consuming the reagent and complicating purification.[6] Always use a fresh bottle or a properly stored (desiccated) amount of 1,3-propanesultone and ensure all glassware is rigorously dried.

    • Solvent Purity: The reaction should be performed under anhydrous conditions. Use dry solvents (e.g., anhydrous DMF or acetonitrile) to prevent the aforementioned hydrolysis of the sultone.

  • Sub-optimal Reaction Temperature: Temperature influences a trade-off between reaction rate and reagent/product stability. While heating can accelerate the reaction, excessive temperatures can lead to the decomposition of 1,3-propanesultone.[4] A systematic approach, starting at room temperature and gradually increasing to 60-80 °C while monitoring by TLC, is recommended.[7]

Issue 2: Significant Formation of Byproducts

Question: My TLC and NMR analyses show the desired product, but also significant impurities. What are the likely side reactions and how can they be minimized?

Answer: The primary byproduct is almost always the result of 1,3-propanesultone hydrolysis. However, other side reactions can occur depending on the specific conditions.

  • Primary Side Reaction: Hydrolysis of 1,3-Propanesultone:

    • Cause: As mentioned, any trace moisture in the reaction vessel, solvent, or on the surface of the base will lead to the ring-opening of the sultone to form 3-hydroxypropanesulfonic acid.[6][8] This byproduct is highly polar and can make product isolation challenging.

    • Solution: Rigorous adherence to anhydrous techniques is the only effective solution. This includes flame-drying glassware, using septa and an inert atmosphere (Nitrogen or Argon), and employing anhydrous solvents.

  • Potential for N-Arylation Competition:

    • Cause: While the desired reaction is an N-alkylation, under certain conditions, particularly with transition-metal catalysis, N-arylation can be a competing pathway.[9][10] However, for this specific thermal synthesis, it is less common.

    • Solution: Sticking to a well-established, metal-free protocol will prevent this. The reaction between an amine and 1,3-propanesultone typically does not require a catalyst.[6]

Troubleshooting_Workflow start Low Yield or High Impurity check_base 1. Base Ineffective? start->check_base check_reagents 2. Reagent Quality? check_base->check_reagents No sol_base1 Use stronger base (e.g., NaH) or increase stoichiometry (1.1-1.5 eq). check_base->sol_base1 Yes sol_base2 Ensure solid base (K₂CO₃) is finely powdered. check_base->sol_base2 Yes check_conditions 3. Sub-optimal Conditions? check_reagents->check_conditions No sol_reagents1 Use fresh/dry 1,3-propanesultone. Store under desiccation. check_reagents->sol_reagents1 Yes sol_reagents2 Use anhydrous solvents and flame-dried glassware. check_reagents->sol_reagents2 Yes sol_conditions1 Optimize temperature. Start lower, gradually increase (e.g., RT to 80°C). check_conditions->sol_conditions1 Yes sol_conditions2 Ensure adequate stirring for heterogeneous mixtures. check_conditions->sol_conditions2 Yes

Caption: A workflow for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis?

The optimal base provides efficient deprotonation without introducing competing nucleophiles or moisture. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that produces hydrogen gas as its only byproduct. However, it requires careful handling. Anhydrous potassium carbonate (K₂CO₃) is a safer, more common alternative, but its lower basicity may require slightly elevated temperatures and longer reaction times.[3]

BaseTypepKa (Conjugate Acid)Comments
Sodium Hydride (NaH) Strong, Non-nucleophilic~36Highly effective, but pyrophoric. Requires careful handling under an inert atmosphere.
Potassium Carbonate (K₂CO₃) Moderate, Non-nucleophilic~10.3Safer alternative. Must be anhydrous and finely powdered for best results.[3]
DBU Strong, Non-nucleophilic~13.5Homogeneous organic base. Must be anhydrous.

Q2: How does solvent choice impact the reaction yield?

The solvent plays a crucial role in dissolving the reactants, particularly the deprotonated 2-nitroaniline salt, and mediating the reaction temperature. Polar aprotic solvents are generally preferred.[11][12]

SolventBoiling Point (°C)PolarityComments
DMF 153HighExcellent solvating power for ionic intermediates. Must be anhydrous.
Acetonitrile (ACN) 82HighGood choice, lower boiling point allows for easier removal post-reaction.[3]
DMSO 189HighVery high solvating power, but difficult to remove. Can facilitate side reactions at high temperatures.[13]
THF 66ModerateLower polarity may result in solubility issues for the anilide salt, potentially slowing the reaction.[14]

Q3: What are the best practices for purifying the final product?

Purification can be challenging due to the polarity of the sultam and potential byproducts.

  • Work-up: After the reaction is complete, it can be quenched carefully with water or a saturated aqueous solution of ammonium chloride.[5] The product can then be extracted into an organic solvent like ethyl acetate.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. A good solvent system is one where the product is soluble when hot but sparingly soluble when cold, such as isopropanol or an ethanol/water mixture.[15][16] Slow cooling is critical for forming large, pure crystals.[17]

  • Column Chromatography: If recrystallization is ineffective at removing closely related impurities, silica gel chromatography can be used. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is typically effective.[8]

Experimental Protocols

General Protocol for Synthesis

This protocol is a general guideline and should be optimized based on preliminary small-scale experiments.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (1.5 mmol, finely powdered) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Reactants: Add anhydrous DMF (10 mL) followed by 2-nitroaniline (1.0 mmol). Stir the suspension for 15 minutes at room temperature.

  • Initiation: Add 1,3-propanesultone (1.1 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction may take several hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

General Protocol for Purification by Recrystallization

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair (e.g., isopropanol, ethanol/water) that dissolves the crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until all the solid just dissolves.[15]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight. Assess purity by melting point analysis and NMR spectroscopy.[16]

References

  • Benchchem. (n.d.). Theoretical Studies on the Stability of 1,3-Propane Sultone: An In-depth Technical Guide.
  • Zhou, Q., Li, J., Wang, T., & Yang, X. (2023). Base-Promoted S-Arylation of Sulfenamides for the Synthesis of Sulfilimines. Organic Letters, 25, 4335-4339.
  • Beilstein Journals. (2017). Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides.
  • PMC. (2025). Photocatalyzed Ring Expansion of α‐Ketosulfonylaziridines: Ready Access to δ‐Sultams.
  • Unilong Industry. (2024). What is 1,3-Propane sultone.
  • Creative Peptides. (2023). 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Propane Sultone.
  • ResearchGate. (n.d.). Optimization of the N-arylation reaction conditions.
  • ACS Publications. (2020). Transition-Metal-Free Tandem Cyclization/N-Arylation Reaction: A Method To Access Biaryl Sultam Derivatives via a Diradical Pathway.
  • MDPI. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
  • PMC. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • Academia.edu. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Beilstein Journal of Organic Chemistry. (2020). Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles.
  • Chemistry Stack Exchange. (2025). Work-up of SN2 reaction with 1,3-propane sultone.
  • Benchchem. (n.d.). Purification of crude 1-(3-Nitrophenyl)-2-nitropropene by recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 1-(m-Nitro-phenyl)-2-nitro-propane.
  • PMC. (n.d.). A Walk through Recent Nitro Chemistry Advances.
  • Benchchem. (n.d.). optimizing reaction conditions for 1,3-diyne synthesis (temperature, solvent).
  • ResearchGate. (2026). Solvent and substituent effect on electronic spectra of N -(4-substituted phenyl)-2,3-diphenylpropanamides.
  • KoreaScience. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes.

Sources

Optimization

Overcoming steric hindrance in N-(2-Nitrophenyl)-1,3-propanesultam derivative synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when synthesizing N-(2-Nitrophenyl)-1,3-propan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when synthesizing N-(2-Nitrophenyl)-1,3-propanesultam (CAS: 1373232-34-8)[1][2].

Coupling a bulky cyclic sulfonamide (1,3-propanesultam) with an ortho-substituted nitroarene presents a formidable challenge. The ortho-nitro group introduces severe steric hindrance that impedes the nucleophilic attack trajectory and restricts rotation around the newly formed C–N bond. Furthermore, the electronic properties of the nitro group can either facilitate or derail the reaction depending on the chosen synthetic pathway. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to overcome these bottlenecks.

Part 1: Troubleshooting & FAQs

Q1: I am attempting a Buchwald-Hartwig amination using 1-bromo-2-nitrobenzene and 1,3-propanesultam, but I recover mostly unreacted starting materials. What is the kinetic bottleneck? A1: The bottleneck is the reductive elimination step. In palladium-catalyzed cross-coupling, the ortho-nitro group creates extreme steric crowding around the Pd(II) intermediate once the bulky sultam coordinates. If you are using standard monodentate phosphine ligands (like PPh3 or P(o-tolyl)3), the complex cannot easily adopt the cis-geometry required for C–N bond formation. Solution: Switch to Xantphos . Literature confirms that the Pd-catalyzed cross-coupling of 1,3-propanesultam with aryl halides is vastly superior when using Xantphos[3][4]. Its wide bite angle (~111°) forces the Pd(II) center into a distorted square planar geometry that artificially pushes the aryl and sultam ligands closer together, drastically accelerating reductive elimination and outcompeting catalyst deactivation.

Q2: My Pd-catalyzed reaction shows complete consumption of 1-bromo-2-nitrobenzene, but my yield is low, and the reaction mixture turns black immediately. I am using Sodium tert-butoxide (NaOtBu). A2: You are observing base-induced degradation. Strong alkoxide bases like NaOtBu or KOtBu are fundamentally incompatible with nitroarenes[5]. They initiate single-electron transfer (SET) events leading to the reduction of the nitro group, polymerization, and rapid catalyst poisoning (evidenced by the black precipitation of Pd black). Solution: Substitute the strong base with a milder, insoluble inorganic base like Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) . While weaker bases have a lower reaction rate, they preserve the integrity of the nitro group.

Q3: Can I avoid transition metals entirely and use Nucleophilic Aromatic Substitution (SNAr)? A3: Yes, but the choice of electrophile is critical. If you use 1-chloro-2-nitrobenzene, the reaction will stall. The steric bulk of the sultam anion prevents efficient overlap with the π

  • orbital of the aromatic ring. Solution: You must use 1-fluoro-2-nitrobenzene . In SNAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity renders the ipso-carbon highly electrophilic, significantly lowering the activation energy for the initial nucleophilic attack and overcoming the steric penalty.

Part 2: Quantitative Data & Method Comparison

To aid in route selection, the following table synthesizes quantitative parameters and expected outcomes for the three primary strategies used in N-arylation of 1,3-propanesultam with ortho-nitroarenes.

Synthetic StrategyElectrophileCatalyst / LigandBaseSolvent & TempExpected YieldSteric Tolerance
SNAr (Recommended) 1-Fluoro-2-nitrobenzeneNoneNaH (2.0 eq)DMF, 0 °C to RT85 - 92%High (Fluorine activation overcomes bulk)
Buchwald-Hartwig 1-Bromo-2-nitrobenzenePd2(dba)3 / XantphosCs2CO3 (1.5 eq)Toluene, 100 °C70 - 80%Moderate (Requires wide bite-angle ligand)[3]
Ullmann Coupling 1-Iodo-2-nitrobenzeneCuI / DMEDAK2CO3 (2.0 eq)DMF, 110 °C< 40%Low (Cu(III) intermediate highly sensitive to ortho-bulk)[3]

Part 3: Visualizations of Mechanistic & Experimental Logic

Mechanistic Pathway: Pd-Catalyzed N-Arylation

The diagram below illustrates the catalytic cycle, highlighting the specific thermodynamic chokepoints caused by the ortho-nitro group.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Steric clash with o-NO2) Pd0->OxAdd 1-Bromo-2-nitrobenzene PdII_Ar Ar-Pd(II)-X Intermediate OxAdd->PdII_Ar AmineCoord Sultam Coordination & Deprotonation (Cs2CO3) PdII_Ar->AmineCoord 1,3-Propanesultam PdII_Amine Ar-Pd(II)-Sultam (Crowded Intermediate) AmineCoord->PdII_Amine RedElim Reductive Elimination (Accelerated by Xantphos) PdII_Amine->RedElim RedElim->Pd0 Regenerate Pd(0) Product N-(2-Nitrophenyl)- 1,3-propanesultam RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed N-arylation highlighting steric chokepoints at the ortho-NO2 position.

Experimental Workflow Decision Matrix

G Start Select Synthesis Strategy SNAr SNAr Pathway (1-Fluoro-2-nitrobenzene) Start->SNAr BHA Buchwald-Hartwig (1-Bromo-2-nitrobenzene) Start->BHA SNAr_Step1 Deprotonate sultam with NaH in DMF (0 °C) SNAr->SNAr_Step1 BHA_Step1 Mix Pd2(dba)3, Xantphos, Cs2CO3, Toluene BHA->BHA_Step1 SNAr_Step2 Add electrophile, warm to RT (2-4 hrs) SNAr_Step1->SNAr_Step2 Product Quench, Extract, & Purify via Column Chromatography SNAr_Step2->Product BHA_Step2 Degas thoroughly (Ar), Heat at 100 °C (12 hrs) BHA_Step1->BHA_Step2 BHA_Step2->Product

Caption: Decision matrix and workflow for synthesizing N-(2-Nitrophenyl)-1,3-propanesultam.

Part 4: Self-Validating Experimental Protocols

Protocol A: SNAr Method (Recommended for Scalability)

Causality: Using NaH generates the highly nucleophilic sultam anion. DMF stabilizes the polar transition state of the Meisenheimer complex.

  • Preparation: Flame-dry a 100 mL Schlenk flask. Add 1,3-propanesultam (1.0 eq, 10 mmol) and anhydrous DMF (25 mL). Cool to 0 °C under an Argon atmosphere.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 15 mmol) in portions.

    • Self-Validation: The evolution of H2 gas (bubbling) confirms active deprotonation. Stir until bubbling ceases (~30 mins), yielding a clear to slightly cloudy solution of the sultam anion.

  • Electrophile Addition: Dropwise, add 1-fluoro-2-nitrobenzene (1.1 eq, 11 mmol). Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: After 2 hours, check via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation: The disappearance of the 1-fluoro-2-nitrobenzene spot (Rf 0.6) and the emergence of a bright yellow, UV-active product spot (Rf 0.35) confirms successful conversion.

  • Workup: Quench carefully with saturated aqueous NH4Cl (20 mL) at 0 °C. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination

Causality: Xantphos is strictly required to overcome the ortho-steric barrier[3]. Cs2CO3 prevents nitro-group reduction[5].

  • Catalyst Pre-mixing: In an oven-dried Schlenk tube, combine 1,3-propanesultam (1.0 eq, 5 mmol), 1-bromo-2-nitrobenzene (1.2 eq, 6 mmol), Cs2CO3 (1.5 eq, 7.5 mmol), Pd2(dba)3 (2.5 mol%), and Xantphos (5 mol%).

  • Degassing: Add anhydrous Toluene (15 mL). Seal the tube with a septum and sparge with Argon for exactly 15 minutes.

    • Self-Validation: Strict deoxygenation is validated if the solution maintains a dark red/purple hue (active Pd0) upon heating, rather than turning black (oxidized Pd black).

  • Heating: Replace the septum with a Teflon screw cap. Heat the mixture at 100 °C for 12-16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the inorganic salts and palladium residues.

    • Self-Validation: The filtrate should be clear yellow/orange. Concentrate and purify via flash chromatography (Hexanes:EtOAc gradient) to isolate the pure derivative.

References

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • 1373232-34-8 | N-(2-Nitrophenyl)-1,3-propanesultam Source: BIOFOUNT URL:[Link]

  • Mild and Efficient Copper-Catalyzed N-Arylation of Alkylamines and N—H Heterocycles Source: Semantic Scholar (Tetrahedron) URL:[Link]

Sources

Troubleshooting

Removing unreacted N-(2-Nitrophenyl)-1,3-propanesultam from crude reaction mixtures

Welcome to the Advanced Purification Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the challenging removal of N-(2-Nitrophenyl)-1,3-propanesul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the challenging removal of N-(2-Nitrophenyl)-1,3-propanesultam from crude reaction mixtures.

As a neutral, sterically hindered, and highly crystalline cyclic sulfonamide, this unreacted intermediate frequently causes bottlenecks in downstream drug synthesis. Below, we provide the mechanistic rationale, decision-making workflows, and self-validating protocols to ensure orthogonal and complete purification.

Purification Strategy Workflow

G Start Crude Reaction Mixture (Contains Unreacted N-Aryl Sultam) Decision Is target product reduction-sensitive? Start->Decision PathYes Yes: Physical Separation Decision->PathYes Yes PathNo No: Chemical Scavenging Decision->PathNo No Trituration Anti-Solvent Trituration (DCM / Hexanes) PathYes->Trituration Reduction Mild Reduction (Zn / NH4Cl) PathNo->Reduction Chromatography Silica Gel Chromatography (EtOAc / Hexanes) Trituration->Chromatography If impurities remain Success1 Target Product Isolated (Sultam Crystallized/Eluted) Trituration->Success1 Chromatography->Success1 AcidWash Acidic Aqueous Extraction (1M HCl) Reduction->AcidWash Success2 Target Product Isolated (Reduced Sultam in Aq. Layer) AcidWash->Success2

Workflow for removing N-(2-Nitrophenyl)-1,3-propanesultam from crude mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does N-(2-Nitrophenyl)-1,3-propanesultam persist in the organic layer during standard basic aqueous workups?

Mechanistic Rationale: Unlike primary or secondary sulfonamides, which possess an acidic N-H proton that can be deprotonated by aqueous bases (like NaOH or Na₂CO₃), N-(2-Nitrophenyl)-1,3-propanesultam is a tertiary sulfonamide. The nitrogen atom is fully substituted by the sultam ring and the 2-nitrophenyl group. Consequently, it is completely neutral. It will not form a water-soluble salt and will remain partitioned in the organic layer alongside your target product 1.

Q2: My target molecule is stable to mild reduction. What is the most efficient way to scavenge the unreacted sultam without chromatography?

The Solution: Reductive Scavenging. If your target API or intermediate lacks sensitive reducible groups (e.g., other nitro groups, weak N-O bonds, or easily reducible alkenes), you can chemically alter the impurity to force a phase separation. By reducing the 2-nitrophenyl group to a 2-aminophenyl group, you convert a neutral impurity into a basic aniline. This aniline can then be cleanly extracted into an aqueous acidic layer.

Step-by-Step Protocol: Reductive Scavenging & Acidic Extraction

  • Dissolution: Dissolve the crude reaction mixture in a 4:1 mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) at a concentration of ~0.1 M.

  • Reagent Addition: Add Zinc dust (5.0 equivalents relative to the estimated unreacted sultam) followed by saturated aqueous Ammonium Chloride (NH₄Cl) (equal volume to the EtOH used).

    • Causality: Zn/NH₄Cl is chosen over Pd/C hydrogenation to prevent unwanted hydrogenolysis or over-reduction of other functional groups.

  • Reaction: Stir vigorously at room temperature for 2–3 hours.

    • Self-Validation System: The organic layer will initially present a deep yellow/orange hue characteristic of nitroaromatics. The complete fading of this yellow color to a pale or colorless state visually validates that the reduction is complete.

  • Filtration: Filter the biphasic mixture through a short pad of Celite to remove insoluble zinc salts. Rinse the pad with EtOAc.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M HCl (3 × 20 mL). The newly formed basic N-(2-aminophenyl)sultam will protonate and partition entirely into the aqueous layer.

  • Recovery: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate your purified target product.

Q3: My target molecule is sensitive to reduction. How can I separate the sultam physically?

The Solution: Anti-Solvent Trituration. N-aryl sultams exhibit highly specific solubility profiles and strong crystalline lattice energies 2. You can exploit this by using a solvent system where your target product is highly soluble, but the sultam is insoluble.

Table 1: Solubility Profile for N-(2-Nitrophenyl)-1,3-propanesultam

SolventEstimated SolubilityDielectric Constant (ε)Role in Purification Strategy
Water Insoluble (< 0.1 mg/mL)80.1Standard aqueous wash (ineffective for removal)
Hexanes Poorly Soluble (< 1.0 mg/mL)1.89Primary anti-solvent for precipitation
Diethyl Ether Slightly Soluble (~ 5.0 mg/mL)4.30Secondary mild anti-solvent
Ethyl Acetate Soluble (> 50.0 mg/mL)6.02Extraction / Chromatography eluent
Dichloromethane Highly Soluble (> 100.0 mg/mL)8.95Primary dissolution solvent for crude loading

Step-by-Step Protocol: Anti-Solvent Trituration

  • Concentration: Concentrate the crude reaction mixture in vacuo to a viscous oil or foam.

  • Dissolution: Dissolve the crude mass in the absolute minimum volume of warm Dichloromethane (DCM) required to achieve a clear solution.

  • Precipitation: While stirring vigorously, dropwise add cold Hexanes (anti-solvent) until the solution becomes persistently cloudy.

    • Causality: The sudden drop in solvent polarity forces the highly crystalline N-aryl sultam to crash out of solution, while less crystalline or more lipophilic target products remain dissolved.

  • Maturation: Cool the suspension to 4°C for 1 hour to maximize crystal growth.

  • Filtration: Filter the suspension through a sintered glass funnel.

    • Self-Validation System: Spot the filtrate on a TLC plate alongside the original crude mixture. The disappearance of the distinct UV-active, bright yellow spot confirms successful precipitation.

  • Recovery: Concentrate the filtrate to recover your purified product.

Q4: If trituration fails and I must use column chromatography, what conditions are optimal?

The Solution: Gradient Silica Gel Chromatography. The polar sultam core combined with the electron-withdrawing nitro group gives this impurity a predictable retention factor (Rf) on bare silica 3.

Table 2: Chromatographic Behavior on Bare Silica Gel

Solvent System (v/v)Approx. Rf of N-Aryl SultamResolution QualityApplication
100% Hexanes 0.00NoneDry-loading solvent
20% EtOAc / Hexanes 0.15HighSeparation from non-polar byproducts
40% EtOAc / Hexanes 0.35OptimalPrimary elution gradient
100% EtOAc 0.85PoorFlushing the column

Step-by-Step Protocol: Flash Chromatography

  • Preparation: Dry-load the crude mixture onto a small amount of silica gel to prevent band broadening (highly recommended due to the poor solubility of the sultam in pure hexanes).

  • Equilibration: Pack the column using 10% EtOAc in Hexanes.

  • Elution: Run a shallow gradient from 10% to 40% EtOAc in Hexanes. The N-(2-Nitrophenyl)-1,3-propanesultam typically elutes as a distinct yellow band around the 35-40% EtOAc mark.

  • Analysis: Pool fractions based on TLC analysis (UV 254 nm). The sultam will appear as a dark, UV-quenching spot that is intrinsically yellow to the naked eye.

References
  • The Journal of Organic Chemistry. "Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures: Formal Synthesis of Brevianamide B and Premalbrancheamide." ACS Publications. Available at:[Link]

  • IOSR Journal. "Kinetics and Thermodynamic Studies of the Chlorination Of Sultams Using Conductivity Measurements." IOSR Journals. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative and Predictive Guide to the ¹H and ¹³C NMR Spectra of N-(2-Nitrophenyl)-1,3-propanesultam

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for N-(2-Nitrophenyl)-1,3-propanesultam. In the absence of directly published experimental spectra for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for N-(2-Nitrophenyl)-1,3-propanesultam. In the absence of directly published experimental spectra for this specific molecule, this document establishes a robust predictive framework. By dissecting the molecule into its constituent fragments—the 2-nitrophenyl group and the 1,3-propanesultam ring—and comparing them to well-characterized analogues, we can confidently assign the anticipated spectral features. This approach not only offers a valuable reference for researchers working with this compound but also serves as a practical demonstration of spectral interpretation principles.

The guide is structured to first present the established NMR data for a key analogue, 2-nitroaniline, followed by a discussion of the sultam moiety's contribution. We then synthesize this information to construct a predicted spectrum for the target molecule. A standardized experimental protocol for acquiring high-quality NMR data is also provided, ensuring that researchers can validate these predictions and confidently characterize their synthesized materials.

Principles of NMR-Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous determination of molecular structure. The technique relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[1] The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment.[1][2] Therefore, by analyzing the chemical shifts, coupling constants (J), and signal integrations, one can deduce the connectivity and spatial arrangement of atoms within a molecule.

For a molecule like N-(2-Nitrophenyl)-1,3-propanesultam, NMR is critical for confirming the successful N-arylation and verifying the integrity of both the aromatic and sultam ring systems. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to resolve complex spectra and definitively assign proton and carbon signals.

Recommended Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data for validation, the following protocol is recommended. This methodology represents a self-validating system for the structural confirmation of the target compound.

Sample Preparation and Data Acquisition
  • Sample Preparation : Accurately weigh approximately 5-10 mg of the N-(2-Nitrophenyl)-1,3-propanesultam sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can significantly influence chemical shifts.[2][3][4][5] Chloroform-d (CDCl₃) is a common starting point for many organic compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal resolution and sensitivity.[6]

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C (1.1%), a larger number of scans and a longer relaxation delay are typically required.[1]

  • 2D NMR (Optional but Recommended) :

    • COSY : To establish ¹H-¹H coupling networks (i.e., which protons are adjacent).

    • HSQC/HMQC : To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC : To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and connecting molecular fragments.

Workflow for NMR-Based Structural Verification

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Spectral Analysis prep Dissolve 5-10 mg Sample in 0.6 mL CDCl3 with TMS acq_1h 1. Acquire ¹H Spectrum prep->acq_1h acq_13c 2. Acquire ¹³C{¹H} Spectrum acq_1h->acq_13c acq_2d 3. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13c->acq_2d assign_1h Assign ¹H Signals (Shifts, Integrals, Multiplicity) acq_2d->assign_1h assign_13c Assign ¹³C Signals (Chemical Shifts) acq_2d->assign_13c confirm Confirm Structure (Correlate with 2D Data) assign_1h->confirm assign_13c->confirm

Caption: Workflow for NMR-based structural elucidation.

Comparative Spectral Analysis

To predict the NMR spectrum of N-(2-Nitrophenyl)-1,3-propanesultam, we will analyze the known spectral data of its constituent parts.

Analogue 1: The 2-Nitrophenyl Moiety (from 2-Nitroaniline)

The electronic environment of the aromatic ring is primarily dictated by the amino group and the strongly electron-withdrawing nitro group. The published NMR data for 2-nitroaniline in CDCl₃ provides a solid baseline for our predictions.[7][8]

2-Nitroaniline ¹H Chemical Shift (δ, ppm) [7][8]¹³C Chemical Shift (δ, ppm) [9]
H-38.10-8.12 (dd)C-1 (C-NH₂) ~145.9
H-47.34-7.36 (ddd)C-2 (C-NO₂) ~132.3
H-56.70-6.81 (ddd)C-3 ~136.7
H-66.81-6.82 (dd)C-4 ~119.4
NH₂5.98-6.10 (s, br)C-5 ~116.7
C-6 ~125.4

The key feature is the significant downfield shift of H-3 (ortho to the nitro group) and the upfield shifts of H-5 and H-6, which are ortho and para to the electron-donating amino group.

Analogue 2: The 1,3-Propanesultam Moiety

The 1,3-propanesultam ring is a saturated heterocyclic system. The chemical shifts of its methylene protons are influenced by their proximity to the electronegative nitrogen and the sulfonyl (SO₂) group.

  • H-α (C4) : The protons on the carbon adjacent to the nitrogen (C4) are expected to be deshielded.

  • H-γ (C6) : The protons on the carbon adjacent to the SO₂ group (C6) will be significantly deshielded due to the strong electron-withdrawing nature of the sulfonyl group.

  • H-β (C5) : The protons on the central carbon (C5) will be the most upfield of the three methylene groups, appearing as a multiplet due to coupling with both H-α and H-γ.

Predicted NMR Data for N-(2-Nitrophenyl)-1,3-propanesultam

By combining the structural features of the two analogues, we can predict the chemical shifts for the target molecule. The linkage of the sultam nitrogen to the aromatic ring will alter the electronic environment of both moieties. The sultam group, particularly the SO₂, acts as an electron-withdrawing group, which will further deshield the aromatic protons compared to 2-nitroaniline.

Structure and Numbering Scheme

Caption: Structure of N-(2-Nitrophenyl)-1,3-propanesultam with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum
Assignment Predicted δ (ppm) Predicted Multiplicity Rationale
H-3'8.2 - 8.4ddStrongly deshielded by ortho -NO₂ group.
H-6'7.8 - 8.0ddDeshielded by ortho sultam group and para -NO₂.
H-4'7.6 - 7.8dddInfluenced by both electron-withdrawing groups.
H-5'7.3 - 7.5dddLeast deshielded aromatic proton, but still downfield.
H-6 (γ)3.5 - 3.7tAdjacent to the strongly electron-withdrawing SO₂ group.
H-4 (α)3.8 - 4.0tAdjacent to the nitrogen atom, deshielded.
H-5 (β)2.3 - 2.5pCentral methylene, least deshielded in the sultam ring.
Predicted ¹³C NMR Spectrum
Assignment Predicted δ (ppm) Rationale
C-1'~142Quaternary carbon attached to nitrogen, deshielded.
C-2'~138Quaternary carbon attached to nitro group.
C-3'~128Aromatic CH ortho to nitro group.
C-4'~125Aromatic CH.
C-5'~123Aromatic CH.
C-6'~135Aromatic CH para to nitro group.
C-6 (γ)~50Carbon adjacent to the SO₂ group.
C-4 (α)~45Carbon adjacent to the nitrogen atom.
C-5 (β)~25Central methylene carbon.

Conclusion

References

  • Harris, R. K. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Magnetic Resonance in Chemistry. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information for Catal. Sci. Technol., 3, 3200. [Link]

  • Li, S., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Planta Medica. [Link]

  • PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from MSU Chemistry. [Link]

  • Gotor, V., et al. (2019). Electronic supplementary information for Green Chem., 2019, 21, 5555. Royal Society of Chemistry. [Link]

  • Barluenga, J., et al. (1993). N -arylhexahydropyrimidines. Part 1. Synthesis and 1 H NMR characterization of 1,3Di and 1,2,3-trisubstituted derivatives. Tetrahedron, 49(1), 181-192. [Link]

  • Gowda, B. T., Usha, K. M., & Jayalakshmi, K. L. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 58(10), 801-806. [Link]

  • Sim, J., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • Siddiqui, A. A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Iteku, J., et al. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104900. [Link]

  • University of Regensburg. (n.d.). 13C NMR of 1-Propanol. Retrieved from University of Regensburg. [Link]

  • Chavez, D. E., et al. (2013). The synthesis of 2-nitro-1,3-dinitrooxypropane. Acta Crystallographica Section E: Structure Reports Online, 69(4), o384. [Link]

  • Gowda, B. T., et al. (2005). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung A, 60(10), 667-674. [Link]

Sources

Comparative

N-(2-Nitrophenyl)-1,3-propanesultam vs Oppolzer's camphor sultam in asymmetric synthesis

An in-depth technical analysis comparing N-(2-Nitrophenyl)-1,3-propanesultam and Oppolzer’s camphor sultam reveals a fundamental dichotomy in modern asymmetric synthesis: the transition from stoichiometric, substrate-con...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing N-(2-Nitrophenyl)-1,3-propanesultam and Oppolzer’s camphor sultam reveals a fundamental dichotomy in modern asymmetric synthesis: the transition from stoichiometric, substrate-controlled chiral auxiliaries to highly atom-economical, catalyst-controlled methodologies.

As a Senior Application Scientist, selecting the right sultam framework dictates not only the stereochemical outcome of a reaction but also the scalability, atom economy, and downstream functionalization of the target molecule. This guide objectively compares the performance, mechanistic causality, and experimental workflows of these two distinct chemical tools.

Structural & Mechanistic Profiling

Oppolzer's Camphor Sultam: The Gold Standard Chiral Auxiliary

Derived from naturally occurring camphor, Oppolzer's sultam (bornane-10,2-sultam) is a classic stoichiometric chiral auxiliary[1]. In asymmetric synthesis, it is covalently attached to a prochiral substrate (typically via an N-acyl linkage).

  • Mechanism of Stereocontrol: The rigid bicyclic framework provides extreme steric shielding. When coordinated with a Lewis acid (e.g., TiCl4​ or Et2​AlCl ), the sulfonyl oxygen and the carbonyl oxygen form a rigid chelate. This locks the enoyl moiety into a highly defined s-cis or s-trans conformation, forcing incoming reagents (such as dienes in a Diels-Alder reaction) to attack exclusively from the less hindered face[2].

  • Causality: The high diastereomeric excess (de > 95%) is a direct result of this transition-state rigidity. However, this requires additional synthetic steps for attachment and subsequent cleavage[3].

N-(2-Nitrophenyl)-1,3-propanesultam: The Versatile Achiral Substrate

Unlike Oppolzer's sultam, N-(2-Nitrophenyl)-1,3-propanesultam (CAS: 1373232-34-8) is an achiral building block[4]. It represents the modern paradigm of catalyst-controlled asymmetric synthesis .

  • Mechanism of Stereocontrol: It relies entirely on external chiral catalysts (e.g., chiral palladium or copper complexes) to induce asymmetry during functionalization (such as asymmetric allylic alkylation or cross-coupling)[5].

  • Causality: The 1,3-propanesultam core acts as a robust pro-nucleophile. The strategic placement of the 2-nitrophenyl group serves a dual purpose: it electronically activates the sulfonamide nitrogen for transition-metal-catalyzed coupling, and it provides a functional handle. Post-reaction, the nitro group can be reduced to an aniline, triggering spontaneous intramolecular cyclization to form complex, enantioenriched polyheterocycles.

Performance & Applicability Comparison

The following table summarizes the quantitative and qualitative metrics guiding the selection between these two reagents in drug development and total synthesis workflows.

FeatureOppolzer's Camphor SultamN-(2-Nitrophenyl)-1,3-propanesultam
Role in Synthesis Chiral Auxiliary (Stoichiometric)Achiral Substrate / Pro-nucleophile
Source of Stereocontrol Substrate-controlled (Steric shielding)Catalyst-controlled (Chiral ligands)
Atom Economy Low (Requires attachment & cleavage steps)High (Direct catalytic functionalization)
Typical Enantioselectivity Excellent (>95% de, converted to ee)Highly dependent on catalyst/ligand optimization
Scalability Moderate (Requires auxiliary recovery)High (Standard catalytic scale-up)
Key Applications Diels-Alder, Aldol, Alkylations, HalogenationsCross-coupling, Allylic alkylation, C-H activation
Post-Reaction Utility Cleaved and recycledPermanently incorporated into target molecule

Visualizing the Synthetic Workflows

The fundamental difference between these two reagents lies in their operational workflows. Below are the logical pathways for both approaches.

OppolzerWorkflow N1 1. Attachment Covalent bonding of substrate to Oppolzer's Sultam N2 2. Asymmetric Reaction (e.g., Lewis Acid-mediated Diels-Alder) N1->N2 Chiral N-Acyl Sultam N3 3. Cleavage Hydrolysis or Reduction N2->N3 Diastereomerically Pure Adduct N4 Enantiopure Product (Target Molecule) N3->N4 Product Isolation N5 Recovered Chiral Sultam (Recycled) N3->N5 Auxiliary Recovery

Caption: Workflow of Auxiliary-Controlled Asymmetric Synthesis using Oppolzer's Camphor Sultam.

AchiralSultamWorkflow N1 Achiral Substrate N-(2-Nitrophenyl)-1,3-propanesultam N3 Catalytic Asymmetric Reaction (e.g., Allylic Alkylation) N1->N3 Pro-nucleophile N2 Chiral Catalyst Complex (e.g., Pd + Chiral Ligand) N2->N3 Induces Chirality N4 Enantioenriched Sultam Derivative N3->N4 High ee% N5 Post-Synthetic Modification (Nitro Reduction & Cyclization) N4->N5 Structural Elaboration

Caption: Catalyst-Controlled Asymmetric Synthesis utilizing N-(2-Nitrophenyl)-1,3-propanesultam.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols highlight the critical parameters required for success with each reagent.

Protocol A: Asymmetric Diels-Alder Reaction using Oppolzer's Camphor Sultam

Objective: Synthesize an enantiopure cycloadduct via substrate-controlled stereoinduction.

  • Attachment (Acylation):

    • Dissolve Oppolzer's camphor sultam (1.0 equiv) in anhydrous THF under an inert argon atmosphere.

    • Cool to 0 °C and add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes to form the sodium salt.

    • Add the appropriate enoyl chloride (e.g., crotonyl chloride, 1.2 equiv) dropwise. Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash chromatography to yield the N-enoyl sultam.

  • Asymmetric Cycloaddition:

    • Dissolve the N-enoyl sultam in anhydrous CH2​Cl2​ and cool to -78 °C.

    • Add a Lewis acid, strictly Et2​AlCl or TiCl4​ (1.5 equiv), to lock the s-cis conformation via bidentate chelation[2]. Stir for 15 minutes.

    • Add the diene (e.g., cyclopentadiene, 3.0 equiv) slowly. Maintain at -78 °C for 4 hours, then gradually warm to -20 °C until TLC indicates complete consumption of the starting material.

    • Quench with water, extract, and isolate the diastereomerically pure cycloadduct.

  • Cleavage & Recovery:

    • To remove the auxiliary, treat the cycloadduct with LiOH (2.0 equiv) in a THF/ H2​O (3:1) mixture at room temperature.

    • Acidify and extract to isolate the enantiopure carboxylic acid. Recover the precipitated Oppolzer's sultam via filtration for reuse[3].

Protocol B: Catalytic Asymmetric Functionalization of N-(2-Nitrophenyl)-1,3-propanesultam

Objective: Achieve asymmetric allylic alkylation using a chiral transition-metal catalyst.

  • Catalyst Preparation:

    • In a flame-dried Schlenk tube under argon, combine [Pd(allyl)Cl]2​ (2.5 mol%) and a chiral phosphoramidite ligand (5.5 mol%).

    • Add anhydrous CH2​Cl2​ and stir at room temperature for 30 minutes to generate the active chiral palladium complex.

  • Asymmetric Alkylation:

    • To the catalyst solution, add N-(2-Nitrophenyl)-1,3-propanesultam (1.0 equiv) and a racemic allylic carbonate (1.2 equiv).

    • Introduce a mild base, such as Cs2​CO3​ (1.5 equiv), to deprotonate the sultam without degrading the substrate.

    • Stir at room temperature for 12–24 hours. The chiral pocket of the Pd-ligand complex dictates the facial attack of the sultam nucleophile.

    • Filter through a pad of Celite, concentrate, and purify via column chromatography to obtain the enantioenriched N-allylated sultam.

  • Post-Synthetic Elaboration (Causality of the Nitro Group):

    • Dissolve the product in MeOH. Add 10% Pd/C (10 wt%) and stir under an H2​ atmosphere (1 atm) for 4 hours.

    • The nitro group is reduced to an aniline, which can subsequently undergo spontaneous or acid-catalyzed intramolecular cyclization with the newly installed chiral allylic moiety, generating a complex polycyclic scaffold.

Conclusion

For legacy processes, total syntheses requiring absolute predictability, or reactions where catalytic variants are underdeveloped, Oppolzer's camphor sultam remains an indispensable tool. Its rigid chelation model guarantees exceptional stereocontrol. Conversely, for modern drug development prioritizing atom economy, structural diversity, and catalytic efficiency, N-(2-Nitrophenyl)-1,3-propanesultam serves as a highly strategic building block. By shifting the burden of stereocontrol from the substrate to the catalyst, it enables the rapid, scalable construction of complex chiral heterocycles.

Sources

Validation

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-Nitrophenyl)-1,3-propanesultam

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectromet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing this insight, and the interpretation of fragmentation patterns is a critical skill for elucidating molecular structures. This guide offers a detailed, predictive analysis of the mass spectrometric fragmentation pathways of N-(2-Nitrophenyl)-1,3-propanesultam, a compound of interest due to its composite structure featuring a nitrophenyl group and a sultam ring.

While specific experimental data for this exact molecule is not widely published, we can confidently predict its fragmentation behavior by drawing comparisons with well-documented fragmentation patterns of its constituent chemical motifs: aromatic sulfonamides and nitroaromatic compounds. This guide will provide a comparative framework, contrasting the expected fragmentation of N-(2-Nitrophenyl)-1,3-propanesultam with related compounds, supported by established principles from the scientific literature.

Predicted and Comparative Fragmentation Patterns

The fragmentation of N-(2-Nitrophenyl)-1,3-propanesultam under mass spectrometry conditions, such as electrospray ionization (ESI), is anticipated to be a composite of the characteristic pathways of its two primary structural features. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the fragmentation cascade.

Aromatic sulfonamides are known to undergo several characteristic fragmentation reactions, including the neutral loss of sulfur dioxide (SO₂), which is often facilitated by electron-withdrawing substituents on the aromatic ring.[1] Additionally, cleavage of the sulfur-nitrogen bond is a common pathway.[2] For nitroaromatic compounds, typical fragmentations involve the loss of the nitro group (NO₂) or nitric oxide (NO).[3][4] A notable fragmentation for ortho-substituted nitroaromatics is the "ortho effect," which can lead to the loss of a hydroxyl radical (•OH).[3]

The sultam ring, a cyclic sulfonamide, introduces additional fragmentation possibilities, primarily through ring-opening and subsequent loss of small neutral molecules.

Below is a comparative table of the predicted major fragments for N-(2-Nitrophenyl)-1,3-propanesultam and related compound classes.

Fragment Ion Predicted m/z for N-(2-Nitrophenyl)-1,3-propanesultam Description Comparative Fragmentation in Related Compounds
[M+H]⁺ 259Protonated MoleculeThe parent ion for ESI-MS analysis.
[M+H - SO₂]⁺ 195Loss of sulfur dioxideA common fragmentation for aromatic sulfonamides, enhanced by the electron-withdrawing nitro group.[1][5]
[M+H - NO₂]⁺ 213Loss of the nitro groupA characteristic fragmentation for nitroaromatic compounds.[3][4]
[M+H - NO]⁺ 229Loss of nitric oxideAnother common fragmentation pathway for nitroaromatics.[3][4]
[M+H - •OH]⁺ 242"Ortho effect" - loss of a hydroxyl radicalPossible due to the ortho-relationship between the nitro group and the sultam nitrogen, likely involving a rearrangement.[3]
[C₆H₅N₂O₂]⁺ 137Cleavage of the N-S bond of the sultamRepresents the 2-nitrophenylamino moiety.
[C₃H₆NSO₂]⁺ 120Cleavage of the N-Ar bondRepresents the protonated propanesultam ring.
[M+H - C₃H₆]⁺ 217Loss of propene from the sultam ringA likely fragmentation pathway following the opening of the sultam ring.

Proposed Fragmentation Pathways of N-(2-Nitrophenyl)-1,3-propanesultam

The following diagrams illustrate the predicted major fragmentation pathways for N-(2-Nitrophenyl)-1,3-propanesultam.

Fragmentation_Pathway_1 M [M+H]⁺ m/z 259 F1 [M+H - SO₂]⁺ m/z 195 M->F1 - SO₂ (64 Da) F2 [M+H - NO₂]⁺ m/z 213 M->F2 - NO₂ (46 Da) F3 [M+H - NO]⁺ m/z 229 M->F3 - NO (30 Da)

Caption: Primary fragmentation pathways involving losses from the sulfonamide and nitro groups.

Fragmentation_Pathway_2 M [M+H]⁺ m/z 259 F4 [C₆H₅N₂O₂]⁺ m/z 137 M->F4 N-S Cleavage F5 [C₃H₆NSO₂]⁺ m/z 120 M->F5 N-Ar Cleavage F6 [M+H - C₃H₆]⁺ m/z 217 M->F6 - C₃H₆ (42 Da)

Caption: Fragmentation pathways involving bond cleavages within the core structure.

Experimental Protocol for Fragmentation Analysis

The following is a general protocol for acquiring tandem mass spectra (MS/MS) for N-(2-Nitrophenyl)-1,3-propanesultam to elucidate its fragmentation pathways.

1. Sample Preparation:

  • Prepare a stock solution of N-(2-Nitrophenyl)-1,3-propanesultam in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to elute the compound of interest (e.g., 5-95% B over 5 minutes).
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Capillary Voltage: 3-4 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Gas Flow: 600-800 L/hr.
  • Desolvation Temperature: 350-450 °C.

4. MS/MS Analysis (Product Ion Scan):

  • Select the protonated molecule [M+H]⁺ (m/z 259) as the precursor ion.
  • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
  • Acquire the product ion spectrum to identify the fragment ions.

5. Data Analysis:

  • Analyze the resulting MS/MS spectra to identify the major fragment ions.
  • Propose fragmentation pathways based on the observed neutral losses and the structures of the fragment ions.
  • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The fragmentation of N-(2-Nitrophenyl)-1,3-propanesultam in mass spectrometry is predicted to be a rich interplay of the characteristic fragmentation pathways of aromatic sulfonamides and nitroaromatic compounds. The dominant pathways are expected to involve the loss of SO₂, NO₂, and NO, along with cleavages of the N-S and N-Ar bonds. The sultam ring offers additional fragmentation routes through ring-opening and subsequent neutral losses.

This predictive and comparative guide provides a robust framework for researchers and scientists to interpret the mass spectra of N-(2-Nitrophenyl)-1,3-propanesultam and related compounds. By understanding these fundamental fragmentation mechanisms, professionals in drug development can more effectively elucidate the structures of novel chemical entities, a crucial step in the journey from discovery to therapeutic application.

References

  • Wang, R., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 435-443. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4033-4041. [Link]

  • Ferreira da Silva, F., et al. (2010). Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives. AIP Conference Proceedings. [Link]

  • Reddy, K. L., et al. (2005). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 70(25), 10465-10468. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis of Sultam Derivatives with Expected Biological Activity. ResearchGate. [Link]

  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]

  • Bowie, J. H., et al. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Australian Journal of Chemistry, 19(9), 1619-1629. [Link]

  • Wang, Z., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. Organic Letters, 21(15), 5973-5977. [Link]

  • Khan, K. M., et al. (2018). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. ResearchGate. [Link]

  • Li, Y., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(92), 50577-50584. [Link]

Sources

Comparative

HPLC Method Validation for Assessing N-(2-Nitrophenyl)-1,3-propanesultam Purity: A Column Chemistry Comparison Guide

Executive SummaryN-(2-Nitrophenyl)-1,3-propanesultam (CAS: 1373232-34-8) is a highly specialized building block frequently utilized in the high-throughput synthesis of tricyclic sultam libraries and novel chemotherapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive SummaryN-(2-Nitrophenyl)-1,3-propanesultam (CAS: 1373232-34-8) is a highly specialized building block frequently utilized in the high-throughput synthesis of tricyclic sultam libraries and novel chemotherapeutics[1],[2]. Accurately assessing the purity of this intermediate is critical, as downstream aza-Michael reactions and Suzuki-Miyaura couplings are highly sensitive to structurally similar impurities.

This guide objectively compares the performance of various HPLC column chemistries for sultam analysis and provides a fully optimized, self-validating experimental protocol. The finalized method is validated against the latest to ensure it is stability-indicating, precise, and fit for rigorous quality control (QC) environments[1],[2].

Mechanistic Context: The Analytical Challenge

Structurally, N-(2-Nitrophenyl)-1,3-propanesultam presents a chromatographic dichotomy. It contains:

  • A highly polar, hydrogen-bond-accepting cyclic sulfonamide (sultam) core.

  • A highly polarizable, electron-deficient ortho-nitrophenyl ring.

  • A hydrophobic propyl chain.

The Causality of Peak Tailing: During HPLC analysis, this structural duality causes mixed-mode retention behavior on traditional silica-based columns. The strong electron-withdrawing nature of the nitro group creates a localized dipole that interacts unpredictably with residual, unendcapped silanols on standard C18 stationary phases. This secondary interaction inevitably leads to severe peak tailing and poor resolution from critical synthetic impurities, such as the para-nitro isomer or des-nitro degradants.

Column Chemistry Comparison: Finding the Optimal Phase

To establish a robust, stability-indicating method, we evaluated three distinct stationary phases. The goal was to achieve baseline resolution ( Rs​>2.0 ) while maintaining excellent peak symmetry.

  • C18 (Alkyl): Relies purely on dispersive hydrophobic interactions. It fails to adequately resolve the ortho-nitro isomer from the target compound because both share nearly identical hydrophobic profiles.

  • PFP (Pentafluorophenyl): Introduces dipole-dipole and hydrogen-bonding interactions. While isomeric resolution improves, the overall retention of the hydrophobic propyl chain drops significantly, risking co-elution with the solvent front.

  • Biphenyl (Optimized Choice): The dual-ring system of the biphenyl ligand allows for dynamic conformational rotation, maximizing π−π interactions with the electron-deficient nitrophenyl ring. This orthogonal selectivity provides superior retention and baseline resolution without sacrificing peak shape.

Table 1: Column Performance Comparison (Analyte: 100 µg/mL)
Column ChemistryRetention Time ( tR​ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from IsomerTheoretical Plates ( N )Primary Retention Mechanism
Standard C18 6.4 min1.81.24,200Dispersive (Hydrophobic)
PFP 5.1 min1.42.16,500Dipole-Dipole, H-bonding
Core-Shell Biphenyl 7.8 min 1.1 3.5 9,800 π−π , Hydrophobic, Dipole

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires a self-validating system. The following protocol integrates a strict System Suitability Test (SST) to ensure the instrument is fit-for-purpose before any sample data is recorded.

A. Chromatographic Conditions
  • Column: Core-Shell Biphenyl (100 mm × 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in Milli-Q Water (LC-MS grade)

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (LC-MS grade)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (Reference: 360 nm)

  • Injection Volume: 5 µL

B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
8.04060
10.04060
10.19010
15.09010 (Equilibration)
C. The Self-Validating Gate (System Suitability)

Before analyzing unknown samples, inject a 100 µg/mL reference standard of N-(2-Nitrophenyl)-1,3-propanesultam five times. The system MUST pass the following criteria; failure indicates column voiding or mobile phase buffer depletion, invalidating the run before reagents are wasted.

  • Retention Time Stability: tR​ drift 0.1 min across all 5 injections.

  • Peak Symmetry: Tailing factor ( Tf​ ) must be between 0.9 and 1.2.

  • Efficiency: Theoretical plates ( N ) 8,000.

ICH Q2(R2) Method Validation Workflow & Data

Following method optimization, the protocol was subjected to rigorous validation according to the outlined in ICH Q2(R2)[2].

Validation_Workflow Step1 Method Optimization (Biphenyl Phase) Step2 System Suitability (Self-Validation Gate) Step1->Step2 Step3 ICH Q2(R2) Validation Execution Step2->Step3 Sub1 Specificity (Forced Degradation) Step3->Sub1 Sub2 Linearity & Range (R² > 0.999) Step3->Sub2 Sub3 Accuracy & Precision (Recovery & %RSD) Step3->Sub3 Final Validated QC Method Ready for Deployment Sub1->Final Sub2->Final Sub3->Final

Figure 1: Analytical lifecycle and ICH Q2(R2) validation workflow for sultam purity assessment.

Table 2: ICH Q2(R2) Validation Summary for the Biphenyl Method
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte tR​ Peak purity index > 0.999 (No co-elution under acid/base/heat stress)Pass
Linearity R2≥0.999 R2=0.9998 (Range: 0.5 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8% (Spiked at 50%, 100%, 150% levels)Pass
Precision (Repeatability) %RSD 2.0%0.65% (n=6 injections)Pass
LOD / LOQ S/N 3 (LOD), 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Sources

Validation

FTIR Absorption Bands and Spectral Analysis of N-(2-Nitrophenyl)-1,3-propanesultam: A Comparative Guide

Executive Summary N-(2-Nitrophenyl)-1,3-propanesultam is a highly versatile building block utilized in the design of novel sulfonamide and sultam-based therapeutics. Because the sultam (cyclic sulfonamide) ring acts as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Nitrophenyl)-1,3-propanesultam is a highly versatile building block utilized in the design of novel sulfonamide and sultam-based therapeutics. Because the sultam (cyclic sulfonamide) ring acts as a bioisostere for amides and carboxylic acids, confirming its structural integrity during synthetic workflows is critical for downstream drug development. This guide provides an objective, comparative analysis of the Fourier-Transform Infrared (FTIR) spectral signatures of N-(2-Nitrophenyl)-1,3-propanesultam against alternative sultam derivatives, detailing the mechanistic causality behind its unique vibrational modes and providing a self-validating analytical protocol.

Mechanistic Causality: Electronic Effects on Vibrational Modes

To accurately interpret the FTIR spectrum of N-(2-Nitrophenyl)-1,3-propanesultam, one must understand the electronic interplay between the ortho-nitroaromatic system and the cyclic sulfonamide (sultam) core.

In a standard, unsubstituted aliphatic sultam like 1,3-propanesultam, the nitrogen lone pair can partially delocalize into the adjacent sulfonyl (SO₂) group. This electron donation slightly lengthens the S=O bonds, which lowers their vibrational frequency[1].

However, introducing an N-(2-nitrophenyl) moiety fundamentally alters this dynamic. The ortho-nitro group is strongly electron-withdrawing via both inductive and mesomeric effects[2]. This pulls electron density away from the sultam nitrogen, drastically reducing its ability to donate electrons into the SO₂ system. As a result:

  • Stiffening of the S=O Bonds: The reduced electron density at the SO₂ group leads to stiffer S=O bonds, causing a characteristic blue shift (higher wavenumber) in both the asymmetric ( νas​ ) and symmetric ( νs​ ) SO₂ stretching bands compared to electron-rich analogs[3].

  • Nitro Group Diagnostics: The nitro group itself introduces highly characteristic asymmetric and symmetric stretching bands. The νas​ (NO₂) typically appears as a sharp, intense peak near 1530 cm⁻¹, while the νs​ (NO₂) appears near 1350 cm⁻¹, often requiring careful deconvolution from the adjacent asymmetric SO₂ stretch[4].

Comparative Spectral Data

To contextualize the performance and spectral identity of N-(2-Nitrophenyl)-1,3-propanesultam, we compare it against two critical alternatives:

  • 1,3-Propanesultam: The unsubstituted parent compound, serving as a baseline for the aliphatic sultam ring[1].

  • N-(4-Aminophenyl)-1,3-propanesultam: An analog where the strongly electron-withdrawing nitro group is replaced by an electron-donating amino group, demonstrating the opposing electronic effect on the SO₂ moiety.

Table 1: Comparative FTIR Absorption Bands (cm⁻¹)
Vibrational Mode1,3-PropanesultamN-(2-Nitrophenyl)-1,3-propanesultamN-(4-Aminophenyl)-1,3-propanesultam
N-H Stretch 3200–3300 (Strong, broad)Absent (Tertiary sulfonamide)3300–3400 (Doublet, primary amine)
Aromatic C-H Stretch Absent3050–3100 (Weak)3020–3080 (Weak)
Aliphatic C-H Stretch 2850–2980 (Medium)2850–2980 (Medium)2850–2980 (Medium)
NO₂ Asym. Stretch Absent~1530 (Strong) Absent
NO₂ Sym. Stretch Absent~1350 (Strong) Absent
SO₂ Asym. Stretch 1310–1350 (Strong)1330–1360 (Strong, blue-shifted) 1300–1320 (Strong, red-shifted)
SO₂ Sym. Stretch 1140–1180 (Strong)1150–1170 (Strong) 1130–1150 (Strong)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity and eliminate false positives during batch release, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system .

Step 1: Environmental Baseline Validation

  • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (Air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Self-Validation Check: The baseline must be flat. If CO₂ (2350 cm⁻¹) or water vapor noise (3500–3900 cm⁻¹) exceeds a 2% transmittance threshold, purge the optical bench with dry nitrogen before proceeding.

Step 2: Sample Acquisition

  • Place 2–5 mg of crystalline N-(2-Nitrophenyl)-1,3-propanesultam directly onto the ATR crystal.

  • Apply consistent pressure using the ATR anvil until the real-time preview shows an optimal peak intensity (target ~70% transmittance for the strongest band).

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

Step 3: Internal Chemical Validation (The "Absence" Check)

  • Inspect the 3200–3400 cm⁻¹ region.

  • Self-Validation Check: Because N-(2-Nitrophenyl)-1,3-propanesultam is a tertiary sulfonamide, this region must be entirely flat . The presence of an N-H stretching band indicates unreacted 1,3-propanesultam starting material or moisture contamination, instantly flagging the batch as impure.

Step 4: Diagnostic Peak Assignment

  • Confirm the presence of the aromatic C=C stretches (~1600 cm⁻¹) and aromatic C-H stretches (>3000 cm⁻¹).

  • Identify the nitro group bands ( νas​ at ~1530 cm⁻¹ and νs​ at ~1350 cm⁻¹).

  • Identify the sultam SO₂ bands ( νas​ at ~1330 cm⁻¹ and νs​ at ~1150 cm⁻¹).

Workflow Visualization

FTIR_Workflow cluster_Assignment Diagnostic Peak Assignment & Causality Bkg Background Acquisition (Ambient Air Reference) Prep Sample Preparation (ATR Crystal Cleaning & Loading) Bkg->Prep Baseline Established Scan Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) Prep->Scan Sample Loaded SO2 Sultam SO₂ Stretches (Asym: ~1330 | Sym: ~1150 cm⁻¹) Scan->SO2 NO2 Nitro NO₂ Stretches (Asym: ~1530 | Sym: ~1350 cm⁻¹) Scan->NO2 Validation Purity Validation (Absence of N-H band at 3200 cm⁻¹) Scan->Validation Report Final Spectral Verification & Data Export SO2->Report NO2->Report Validation->Report

FTIR workflow detailing spectral acquisition and diagnostic peak assignment for sultam validation.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for N-(2-Nitrophenyl)-1,3-propanesultam

A Senior Application Scientist's Guide to Safe Laboratory Operations Hazard Identification and Risk Assessment: A Compound of Concern N-(2-Nitrophenyl)-1,3-propanesultam is a compound that warrants a high degree of cauti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations

Hazard Identification and Risk Assessment: A Compound of Concern

N-(2-Nitrophenyl)-1,3-propanesultam is a compound that warrants a high degree of caution due to the toxicological profiles of its constituent parts. The 1,3-propanesultone backbone is a known alkylating agent and is classified as a suspected human carcinogen.[1][2] The addition of a 2-nitrophenyl group introduces further hazards, including acute toxicity and the potential to cause methemoglobinemia.[3][4]

Anticipated Hazards:

  • Carcinogenicity: 1,3-propanesultone is considered a potential occupational carcinogen.[5] Due to its structural similarity, N-(2-Nitrophenyl)-1,3-propanesultam should be handled as a suspected carcinogen.

  • Acute Toxicity: The compound is likely to be harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Skin and Eye Irritation: Direct contact may cause serious irritation to the skin and eyes.[3]

  • Methemoglobinemia: Nitrophenyl compounds can interfere with the blood's ability to carry oxygen, leading to headache, dizziness, and a blue discoloration of the skin and lips (cyanosis).[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4]

Hazard CategoryParent Compound ContributionPotential Severity
Carcinogenicity 1,3-PropanesultoneHigh
Acute Toxicity (Oral, Dermal, Inhalation) 1,3-Propanesultone & 2-NitrophenylHigh
Skin/Eye Irritation 1,3-Propanesultone & 2-NitrophenylHigh
Methemoglobinemia 2-NitrophenylModerate to High
Mutagenicity 1,3-PropanesultoneSuspected

Personal Protective Equipment (PPE): Your First Line of Defense

Given the suspected carcinogenic and toxic nature of this compound, a stringent PPE protocol is mandatory. Standard laboratory attire is insufficient. All personnel must be trained on the proper use, removal, and disposal of the following PPE.[6][7]

  • Hand Protection: Use chemical-resistant gloves tested to EN 374 or an equivalent standard. A double-gloving strategy is recommended, with a lighter nitrile glove underneath a heavier-duty glove (e.g., butyl rubber or Viton). Inspect gloves for any signs of degradation or puncture before and during use.[5][8]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. In addition, a full-face shield is required when there is a risk of splashes or when handling larger quantities.[5]

  • Respiratory Protection: All handling of solid N-(2-Nitrophenyl)-1,3-propanesultam or its solutions must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[2] If there is any potential for exposure outside of a fume hood, a NIOSH-approved respirator with a particulate filter (for solids) or an organic vapor cartridge with a particulate pre-filter should be used.[9]

  • Skin and Body Protection: A disposable, solid-front lab coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or a full-body disposable suit (e.g., Tyvek) should be worn.[1][5] All protective clothing should be removed before leaving the designated work area.

PPE Selection Workflow

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Protocol Eyes Eye/Face Protection Hands Hand Protection (Double Gloving) Body Body Protection (Disposable Lab Coat) Respiratory Respiratory Protection Task Handling N-(2-Nitrophenyl)-1,3-propanesultam Task->Eyes Goggles & Face Shield Task->Hands Nitrile & Butyl/Viton Task->Body Chemical-resistant Task->Respiratory Chemical Fume Hood (Respirator if needed)

Caption: PPE selection for handling the target compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

All work with N-(2-Nitrophenyl)-1,3-propanesultam must be performed in a designated area to minimize the risk of contamination.[2] This area should be clearly marked with a "CANCER HAZARD" warning.[2]

Preparation and Weighing:

  • Fume Hood Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. All necessary equipment (spatulas, weigh boats, solvent wash bottles, waste containers) should be placed in the hood.

  • Donning PPE: Put on all required PPE before entering the designated area.

  • Weighing: If handling the solid, weigh the compound in the fume hood. Use a disposable weigh boat. To minimize dust generation, handle the powder gently.

  • Dissolving: If preparing a solution, add the solvent to the solid in the fume hood. Ensure the container is capped when not in use.

During the Experiment:

  • Containment: All experimental procedures must be conducted within the fume hood. Use secondary containment (e.g., a tray) to contain any potential spills.[10]

  • Avoid Contamination: Do not remove any equipment from the designated area without proper decontamination.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Always wash hands thoroughly after removing gloves and before leaving the work area.[5]

Emergency Procedures: Responding to the Unexpected

In the event of an emergency, the primary goal is to ensure personal safety and then to contain the situation.

  • Spill Response:

    • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.

    • Ventilate: Ensure the area is well-ventilated (if safe to do so).

    • Containment: For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.[9] Do not use combustible materials.

    • Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container.[5] Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[11]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][12] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][12] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.

Emergency Response Flowchart

Emergency_Response cluster_response Immediate Actions Exposure Exposure Event (Spill, Contact, Inhalation) Alert Alert Personnel & Evacuate Area Exposure->Alert Remove Remove Contaminated PPE & Clothing Alert->Remove Flush Flush Affected Area (15+ minutes) Remove->Flush Medical Seek Immediate Medical Attention Flush->Medical

Caption: Immediate steps for any exposure event.

Disposal Plan: Responsible Waste Management

All waste containing N-(2-Nitrophenyl)-1,3-propanesultam, including the pure compound, solutions, and contaminated materials (gloves, weigh boats, paper towels), must be treated as hazardous waste.[13]

Waste Segregation and Collection:

  • Designated Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[2] The containers must be marked with "HAZARDOUS WASTE" and "CANCER HAZARD".[2]

  • Contaminated Materials: All disposable items that have come into contact with the compound must be placed in the solid waste container.

  • Decontamination: Non-disposable equipment must be thoroughly decontaminated before being removed from the designated area. A triple rinse with a suitable solvent is recommended, with the rinsate collected as hazardous waste.

Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Do not dispose of this chemical down the drain or in regular trash.[11]

References

  • STOP Carcinogens at Work. (n.d.). P - Personal protection. Retrieved from [Link]

  • Golder, T. (n.d.). SAFE USE INSTRUCTION Substance: 1,3-propanesultone. Retrieved from [Link]

  • FireRescue1. (2014, January 28). 8 ways to protect against cancer with PPE. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). 1-3Propanesultone-1120-71-4. Retrieved from [Link]

  • New Jersey Department of Health. (2000, February). Hazardous Substance Fact Sheet: 2-Nitrophenol. Retrieved from [Link]

  • GGRM Law Firm. (2023, October 11). Gear Worn by First Responders and Others May Increase Cancer Risks. Retrieved from [Link]

  • Canadian Cancer Society. (n.d.). Protect yourself. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propane Sultone. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • International Association of Fire Fighters (IAFF). (n.d.). Reduce Your Exposure to Carcinogens. Retrieved from [Link]

  • Google Patents. (n.d.). US4804480A - Destruction of nitrophenols.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Extremely and Highly Toxic Chemicals. Retrieved from [Link]

  • The Chemistry Blog. (2024, July 10). How to Handle Toxic Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of nitrophenols and their derivatives by chemical redox: A review. Retrieved from [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • Reddit. (2025, September 9). 2-nitrophenol waste. r/chemistry. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Nitrophenyl)-1,3-propanesultam
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N-(2-Nitrophenyl)-1,3-propanesultam
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